Product packaging for Bullatenone(Cat. No.:CAS No. 493-71-0)

Bullatenone

Cat. No.: B1209018
CAS No.: 493-71-0
M. Wt: 188.22 g/mol
InChI Key: LTRTYBNTZIFLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3(2H)-Furanone, 2,2-dimethyl-5-phenyl- has been reported in Lophomyrtus bullata with data available.
from Lophomyrtus bullata;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B1209018 Bullatenone CAS No. 493-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

493-71-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,2-dimethyl-5-phenylfuran-3-one

InChI

InChI=1S/C12H12O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

LTRTYBNTZIFLOT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C(O1)C2=CC=CC=C2)C

Other CAS No.

493-71-0

Synonyms

bullatenone

Origin of Product

United States

Foundational & Exploratory

Bullatenone from Lophomyrtus bullata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of bullatenone, a bioactive compound sourced from the New Zealand native shrub, Lophomyrtus bullata. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical, biological, and experimental aspects of this compound and its natural source. The guide covers the chemical composition of Lophomyrtus bullata, highlighting the existence of distinct chemotypes. It details the known biological activities of compounds isolated from the plant, including cytotoxic and antimicrobial properties. While specific signaling pathways of this compound remain unelucidated in current literature, this guide furnishes detailed experimental methodologies for extraction, isolation, and bioactivity assessment based on available research, alongside proposing logical workflows for further investigation.

Introduction

Lophomyrtus bullata, a member of the Myrtaceae family, is a shrub endemic to New Zealand.[1] It is the sole known natural source of the volatile bioactive compound, this compound.[1] This plant exhibits significant chemical diversity, with distinct chemotypes that vary in their essential oil composition.[1] Beyond this compound, L. bullata is a source of other notable compounds, including 4-methyl-1-phenylpentane-1,3-dione and the cytotoxic agent, bullataketal.[1][2] The unique chemical profile of this plant has drawn attention for its potential applications in pharmacology and other industries. This guide aims to synthesize the current knowledge on this compound and Lophomyrtus bullata to facilitate further research and development.

Chemical Composition of Lophomyrtus bullata

The chemical composition of the essential oil of Lophomyrtus bullata is highly variable, leading to the classification of the species into several chemotypes. The primary methods for analyzing these constituents are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Major Chemotypes

Three main chemotypes of Lophomyrtus bullata have been identified based on the dominant compounds in their essential oils:[1]

  • This compound-dominant chemotype: This is a relatively rare chemotype where this compound is the major volatile constituent.

  • 4-Methyl-1-phenylpentane-1,3-dione-dominant chemotype: In this chemotype, the 1,3-dione compound is the most abundant.

  • Sesquiterpene-rich chemotype: This is the most common chemotype, characterized by high concentrations of sesquiterpenes such as allo-aromadendrene.[1]

Key Chemical Constituents

The following table summarizes the key compounds identified in Lophomyrtus bullata. While the existence of different chemotypes is established, specific percentage compositions are not consistently reported across the literature.

CompoundChemical ClassChemotype AssociationKnown Biological Activity
This compoundKetoneThis compound-dominantAntifungal against Candida albicans and Cladosporium resinae
4-Methyl-1-phenylpentane-1,3-dione1,3-Dione4-Methyl-1-phenylpentane-1,3-dione-dominantAntibacterial against Bacillus subtilis
Allo-aromadendreneSesquiterpeneSesquiterpene-richNot specified in the context of L. bullata
BullataketalTriketone-phloroglucinol-bullatenone hybridCo-occurs with this compoundCytotoxic against P388 cell line (IC₅₀ of 1 µg/mL)[2][3]

Biological Activities

Research into the bioactivity of compounds from Lophomyrtus bullata has revealed promising antimicrobial and cytotoxic properties.

Antimicrobial Activity

Essential oils from different chemotypes of L. bullata have demonstrated distinct antimicrobial activities. An essential oil rich in this compound exhibited antifungal activity against Candida albicans and Cladosporium resinae.[1] In contrast, an essential oil from the 4-methyl-1-phenylpentane-1,3-dione chemotype showed antibacterial activity against Bacillus subtilis.[1]

Cytotoxic Activity

A non-volatile compound, bullataketal, which is a hybrid of a triketone, phloroglucinol, and this compound, has been isolated from L. bullata.[2] This compound has demonstrated cytotoxic activity against the P388 murine leukemia cell line with an IC₅₀ value of 1 µg/mL.[2][3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of compounds from Lophomyrtus bullata, based on established scientific practices.

Extraction of Essential Oil by Steam Distillation

A common method for extracting volatile compounds like this compound from plant material is steam distillation.

Protocol:

  • Plant Material Preparation: Fresh leaves of Lophomyrtus bullata are harvested and, if necessary, coarsely chopped to increase the surface area for steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for laboratory-scale steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

  • Distillation:

    • The boiling flask is filled with distilled water and heated.

    • Steam generated from the boiling flask is passed through the plant material in the biomass flask.

    • The steam, now carrying the volatile essential oils, is directed to the condenser.

    • The condensate, a mixture of water and essential oil, is collected in the collection vessel.

  • Separation: The essential oil, being immiscible with water, will form a separate layer and can be collected.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial in the dark at 4°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.

Protocol:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Parameters (Example):

    • Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.

    • Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).

  • MS Parameters (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol for P388 Murine Leukemia Cells:

  • Cell Culture: P388 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., bullataketal) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol for Candida albicans:

  • Inoculum Preparation: C. albicans is grown on a suitable agar medium. A suspension of the yeast is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a known cell concentration.

  • Assay Plate Preparation: The antifungal agent (e.g., this compound-rich essential oil) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared yeast suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible yeast growth compared to the growth in the control wells (no antifungal agent).

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no published research detailing the specific signaling pathways affected by this compound. This represents a significant knowledge gap and a promising area for future research. Below are proposed experimental workflows to investigate the mechanism of action of this compound.

Proposed Workflow for Investigating Cytotoxic Mechanism

cytotoxic_workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis start P388 Cell Line treatment Treat with this compound start->treatment ic50 Determine IC50 treatment->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle ros ROS Production Measurement ic50->ros western_blot Western Blot (e.g., MAPK, PI3K/Akt pathways) apoptosis->western_blot cell_cycle->western_blot transcriptomics Transcriptomic Analysis (RNA-Seq) ros->transcriptomics antifungal_workflow cluster_screening Initial Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation start Candida albicans treatment Treat with this compound start->treatment mic Determine MIC treatment->mic membrane Cell Membrane Permeability Assay mic->membrane ergosterol Ergosterol Biosynthesis Inhibition Assay mic->ergosterol ros Intracellular ROS Measurement mic->ros proteomics Proteomic Analysis membrane->proteomics gene_expression Gene Expression Analysis (qRT-PCR of ergosterol pathway genes) ergosterol->gene_expression

References

An In-depth Technical Guide to Bullatenone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatenone, a naturally occurring furanone derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for assessing its antifungal and anti-inflammatory activities are presented, alongside a summary of its spectroscopic data. Furthermore, this document explores the potential mechanisms of action, including its interaction with key signaling pathways, and outlines established synthetic routes for its production. This guide is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 2,2-dimethyl-5-phenylfuran-3(2H)-one. Its structure features a furanone ring system with two methyl groups at the C2 position and a phenyl group at the C5 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₂O₂[1]
Molecular Weight 188.22 g/mol [1]
IUPAC Name 2,2-dimethyl-5-phenylfuran-3(2H)-one
CAS Number 493-71-0
Appearance Crystalline solid[2]
SMILES CC1(C)OC(=CC1=O)C2=CC=CC=C2
InChI Key LTRTYBNTZIFLOT-UHFFFAOYSA-N
Natural Source Lophomyrtus bullata (a shrub endemic to New Zealand)[2]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the this compound molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching vibration is typically observed in the range of 1700-1725 cm⁻¹.[3] The spectrum also shows absorptions corresponding to C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Peaks of this compound

Wavenumber (cm⁻¹)Vibration
~1705C=O stretch (α,β-unsaturated ketone)
Other data not available in search results
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.

Table 5: Mass Spectrometry Data of this compound

m/zInterpretation
188[M]⁺ (Molecular ion)
Other fragmentation data not available in search results

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with antifungal and anti-inflammatory properties being the most notable.

Antifungal Activity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active research. While specific IC₅₀ values for targets like cyclooxygenase (COX) enzymes are not detailed in the search results, the structural class of furanones suggests potential interaction with inflammatory pathways.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. Further research is required to definitively elucidate the specific molecular targets of this compound within these pathways.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the biological activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-well plate A->D B Prepare Fungal Inoculum (e.g., Candida albicans) E Add Fungal Inoculum to each well B->E C Prepare RPMI-1640 Broth C->D D->E G Incubate at 35°C for 24-48 hours E->G F Include Positive (Fluconazole) and Negative (No drug) Controls F->G H Visually or spectrophotometrically assess fungal growth G->H I Determine MIC (Lowest concentration with no visible growth) H->I COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare this compound Test Solutions D Incubate Enzyme with this compound or Control A->D B Prepare COX-1 and COX-2 Enzymes B->D C Prepare Arachidonic Acid (Substrate) E Initiate reaction by adding Arachidonic Acid C->E D->E F Stop reaction after a defined time E->F G Quantify Prostaglandin production (e.g., by ELISA) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I Bullatenone_Synthesis_Pathway A α-Bromoisobutyryl bromide C Ethyl 2,3-dihydro-2,2-dimethyl-3-oxo-5-arylfuran-4-carboxylate A->C B Ethyl Sodioaroylacetate B->C D This compound C->D Decarboxylative hydrolysis

References

Biological Activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct scientific literature detailing the specific biological activities of 2,2-dimethyl-5-phenyl-3(2H)-furanone is limited. This guide provides a comprehensive overview of the biological activities of structurally related furanone derivatives, which may serve as a predictive framework for the potential activities of the title compound. The data and protocols presented herein are for these related compounds and should be interpreted with this context in mind.

Introduction

Furanones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core furanone scaffold is present in numerous natural products and has been utilized as a template for the synthesis of novel therapeutic agents. This technical guide focuses on the biological activities of furanone derivatives structurally related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, with a primary emphasis on their anti-inflammatory, cytotoxic, antioxidant, and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals.

Key Biological Activities of Related Furanone Derivatives

The biological activities of furanone derivatives are largely influenced by the nature and position of substituents on the furanone ring. For derivatives related to 2,2-dimethyl-5-phenyl-3(2H)-furanone, the most prominently reported activities are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of 4,5-diaryl-3(2H)-furanone derivatives.[1][2][3] The primary mechanism of action for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Compound ClassAssayTargetIC50 / ActivityReference
4,5-diaryl-3(2H)-furanonesCOX-1 InhibitionCOX-12.8 µM (for a fluoro-substituted derivative)[1][2][3]
4,5-diaryl-3(2H)-furanonesCarrageenan-induced paw edemaIn vivo anti-inflammatory54% inhibition at 0.01 mmol/kg[1][2][3]
Cytotoxic and Anticancer Activity

The furanone scaffold has been explored for its potential in cancer therapy. Derivatives have shown cytotoxic effects against various cancer cell lines.

Compound ClassCell LineIC50Reference
5-arylated 2(5H)-furanonesMAC 13 (murine colon cancer)30-50 µM[4]
5-arylated 2(5H)-furanonesMAC 16 (murine colon cancer)40-50 µM[4]
4,5-diaryl-3(2H)-furanonesMCF-7 (human breast cancer)10 µM[1][2][3]
4,5-diaryl-3(2H)-furanonesHSC-3 (human squamous cell carcinoma)7.5 µM[1][2][3]
Antioxidant Activity

Certain furanone derivatives, particularly those with hydroxyl substitutions, have demonstrated antioxidant properties. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Compound ClassAssayIC50Reference
4,5-diaryl-3-hydroxy-2(5H)-furanonesDPPH radical scavenging10.3 µM (for a 2,3-dihydroxy phenyl derivative)[5]
4,5-diaryl-3-hydroxy-2(5H)-furanonesSuperoxide anion quenching0.187 mM[5]
4,5-diaryl-3-hydroxy-2(5H)-furanonesLipid peroxidation inhibition0.129 mM[5]
Antimicrobial Activity

The furanone core is also associated with antimicrobial and antifungal activities. Various derivatives have been shown to inhibit the growth of pathogenic microorganisms.

Compound ClassOrganismMICReference
Chiral 2(5H)-furanone sulfonesStaphylococcus aureus8 µg/mL[6]
Chiral 2(5H)-furanone sulfonesBacillus subtilis8 µg/mL[6]
2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Candida albicans10-20 µg/mL[7]

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of related furanone derivatives.

COX Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione (5 mM), hemoglobin (5 µM), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 5 µM.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: The reaction is terminated by the addition of a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HSC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Minimal Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth.

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by furanone derivatives and a general workflow for their biological evaluation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Furanone Furanone Derivative Furanone->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Furanone Derivatives.

Cytotoxicity_Workflow start Start: Synthesized Furanone Derivative cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Furanone (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Experimental Workflow for Assessing the Cytotoxicity of Furanone Derivatives.

Conclusion

While specific biological data for 2,2-dimethyl-5-phenyl-3(2H)-furanone remains to be elucidated, the extensive research on structurally similar furanone derivatives provides a strong foundation for predicting its potential pharmacological profile. The furanone scaffold is a versatile platform exhibiting a range of activities, most notably anti-inflammatory and cytotoxic effects. The provided quantitative data, experimental protocols, and pathway diagrams for related compounds offer a valuable resource for guiding future research and development efforts for this class of molecules. Further investigation is warranted to specifically characterize the biological activity of 2,2-dimethyl-5-phenyl-3(2H)-furanone and to explore its therapeutic potential.

References

In-depth Technical Guide: Cytotoxic Effects of Bullatenone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available research indicates a significant gap in the scientific literature regarding the cytotoxic effects of bullatenone on cancer cell lines. Extensive searches have not yielded specific studies detailing its efficacy, underlying mechanisms of action, or quantitative data such as IC50 values against various cancer cell types.

Therefore, this guide will hypothesize the potential cytotoxic mechanisms of this compound based on its chemical structure as a dibenzoylmethane derivative, a class of compounds that has demonstrated anticancer properties. This document will serve as a foundational framework for future research, outlining potential experimental approaches and signaling pathways that warrant investigation.

Introduction to this compound

This compound is a naturally occurring dibenzoylmethane derivative. While specific studies on its bioactivity are scarce, the broader class of dibenzoylmethanes has been a subject of interest in cancer research due to their structural similarity to curcumin and other polyphenolic compounds known to possess anticancer, antioxidant, and anti-inflammatory properties. This guide will extrapolate potential mechanisms and experimental designs from research on analogous compounds.

Postulated Cytotoxic Mechanisms and Signaling Pathways

Based on the known activities of structurally related compounds, this compound could potentially exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The signaling pathways likely to be involved are multifaceted and interconnected.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Dibenzoylmethane derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathway for this compound:

Apoptosis_Signaling_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Induces Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Death_Receptor Death Receptors (e.g., FAS, TRAIL) This compound->Death_Receptor Sensitizes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Induction of Cell Cycle Arrest

Another potential mechanism is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from dividing and proliferating.

Hypothesized Cell Cycle Arrest Pathway for this compound:

Cell_Cycle_Arrest_Pathway This compound This compound p53 ↑ p53 This compound->p53 Activates CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB Inhibits p21 ↑ p21 p53->p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition G2_M_Transition->Cell_Cycle_Arrest

Caption: Hypothesized cell cycle arrest pathway induced by this compound.

Proposed Experimental Protocols for Future Research

To validate the hypothesized cytotoxic effects of this compound, a series of in vitro experiments are necessary. The following protocols provide a detailed framework for such investigations.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast: MCF-7, MDA-MB-231; colon: HCT116, HT-29; lung: A549; prostate: PC-3) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) should be used.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) will be determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) will be quantified.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend them in PBS containing RNase A and PI.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.

Western Blot Analysis

This technique is used to detect specific proteins involved in the hypothesized signaling pathways.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-9, Caspase-3, p53, p21, CDK1, Cyclin B). A loading control (e.g., β-actin) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The relative expression levels of the target proteins will be quantified and normalized to the loading control.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the cytotoxic effects of this compound.

Experimental_Workflow Start Start: Hypothesize This compound's Cytotoxicity Cell_Culture Cell Line Panel Selection & Culture Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Assay Western_Blot Mechanism Investigation (Western Blot) Determine_IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cytotoxic Effects & Mechanisms Data_Analysis->Conclusion

Caption: Proposed experimental workflow for this compound cytotoxicity studies.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following table is a template for how such data should be presented once obtained.

Cell LineThis compound IC50 (µM) - 48h
Breast Cancer
MCF-7Data Unavailable
MDA-MB-231Data Unavailable
Colon Cancer
HCT116Data Unavailable
HT-29Data Unavailable
Lung Cancer
A549Data Unavailable
Prostate Cancer
PC-3Data Unavailable
Non-Cancerous
HDFData Unavailable

Conclusion and Future Directions

This technical guide highlights the significant lack of research on the cytotoxic effects of this compound on cancer cell lines. Based on its chemical structure, it is plausible that this compound could induce apoptosis and cell cycle arrest in cancer cells. The proposed experimental protocols and workflows provide a clear roadmap for future investigations to elucidate its potential as an anticancer agent. Further research is imperative to determine the actual cytotoxic profile of this compound and to validate the hypothesized mechanisms of action. Such studies would be a valuable contribution to the field of natural product-based cancer drug discovery.

Bullatenone Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatenone, a naturally occurring 3(2H)-furanone, and its synthetic derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of potential bioactivities. This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and potential therapeutic applications of this compound derivatives. Drawing upon available data for structurally related flavonoids, chalcones, and flavanones, this document outlines the current understanding of their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside visualizations of key signaling pathways implicated in their activity. This guide aims to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound, chemically known as 2,2-dimethyl-5-styryl-dihydrofuran-3-one, is a furanone derivative that has garnered interest due to its structural similarity to other biologically active natural products. The core dihydrofuranone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated pharmacological effects. The exploration of this compound derivatives is driven by the hypothesis that modifications to its basic structure can lead to the development of potent and selective therapeutic agents. This guide will delve into the known and extrapolated bioactivities of these derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry methodologies. A common approach involves the regiocontrolled formation of the 4,5-dihydro-3(2H)-furanone ring system.

General Synthetic Strategy

A representative synthesis of this compound is illustrated below. The total synthesis often involves the construction of the furanone ring from acyclic precursors.[1]

G Acyclic Precursor Substituted Alkynediol Cyclization Acid or Metal-catalyzed Cyclization Acyclic Precursor->Cyclization Reagents This compound Derivative This compound Analog Cyclization->this compound Derivative Purification

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a this compound Analog

This protocol is a representative example based on common synthetic methods for related furanones.

Materials:

  • Substituted 2-butyne-1,4-diol

  • Silver nitrate (AgNO₃) or other suitable catalyst

  • Acetyl chloride

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Silica gel for column chromatography

Procedure:

  • Monoacetylation: The substituted 2-butyne-1,4-diol is selectively monoacetylated at the less hindered hydroxyl group using acetyl chloride in an appropriate solvent.

  • Cyclization: The resulting monoacetate is subjected to a silver(I)-catalyzed rearrangement and cyclization to yield a 3-acetoxy-2,5-dihydrofuran intermediate.

  • Hydrolysis: The enol acetate is hydrolyzed to afford the corresponding 4,5-dihydro-3(2H)-furanone.

  • Oxidation (optional for 3(2H)-furanone): The dihydro-furanone can be oxidized with DDQ to yield the corresponding 3(2H)-furanone.

  • Purification: The final product is purified by column chromatography on silica gel.

Biological Activities of this compound Derivatives

While specific data on a wide range of this compound derivatives is limited, the bioactivities of structurally similar compounds, such as flavones, flavanones, and chalcones, provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Chalcones and flavanones, which share structural motifs with this compound, have demonstrated significant anticancer properties. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Chalcone DerivativeMCF-7 (Breast)3.44 ± 0.19Doxorubicin-
Chalcone DerivativeHepG2 (Liver)4.64 ± 0.23Doxorubicin-
Chalcone DerivativeHCT116 (Colon)6.31 ± 0.27Doxorubicin-
Flavanone DerivativeMCF7 (Breast)7.32-phenyl chroman-4-one>100
Flavanone DerivativeHT29 (Colon)4.92-phenyl chroman-4-one>100
Flavanone DerivativeA498 (Kidney)5.72-phenyl chroman-4-one>100

Note: The IC₅₀ values are representative and sourced from studies on chalcone and flavanone derivatives due to the limited availability of data on this compound derivatives.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure: [3][4]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be inferred from studies on related compounds that modulate key inflammatory pathways. A notable example is Bullatine A, which has been shown to exert anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[5]

Table 2: Representative Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassAssayIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Flavanone DerivativeNO Production (RAW 264.7)0.603Pinocembrin203.60
Flavanone DerivativeNO Production (RAW 264.7)0.906Pinocembrin203.60
Flavanone DerivativeNO Production (RAW 264.7)1.030Pinocembrin203.60

Note: The IC₅₀ values are for flavanone derivatives and highlight their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.[6]

Experimental Protocol: Griess Assay for Nitrite Determination

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • This compound derivatives

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure: [2][7]

  • Cell Stimulation: Plate RAW 264.7 cells and stimulate with LPS in the presence or absence of this compound derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition.

G cluster_0 Griess Assay Workflow Stimulate Macrophages Stimulate Macrophages Collect Supernatant Collect Supernatant Stimulate Macrophages->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance G cluster_0 Broth Microdilution Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Compound Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Determine MIC Determine MIC Incubate->Determine MIC G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS JNK JNK ROS->JNK IKK IKK JNK->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound Derivative This compound->ROS Inhibits This compound->JNK Inhibits This compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Apoptosis Apoptosis This compound This compound Derivative This compound->MAPK_Cascade Inhibits This compound->Apoptosis Induces

References

Methodological & Application

Application Note & Protocol: Extraction of Bullatenone from Lophomyrtus bullata

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the extraction of bullatenone, a volatile bioactive compound, from the plant material of Lophomyrtus bullata. This compound (C₁₂H₁₂O₂) is a furanone derivative with recognized antifungal, insect-repellent, and anti-ulcer activities.[1] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development. It outlines a standard solid-liquid extraction method and discusses alternative techniques for process optimization.

Introduction

This compound is a secondary metabolite naturally occurring in the New Zealand shrub Lophomyrtus bullata (Myrtaceae), and it is currently the only known natural source of this compound.[2][3] Its chemical structure is 2,2-dimethyl-5-phenyl-3(2H)-furanone.[4][5] The compound has demonstrated a range of biological activities, including antifungal properties against Candida albicans and Cladosporium resinae, making it a molecule of interest for further research and development.[1] This protocol details the preparatory steps, a primary extraction methodology based on existing literature, and subsequent purification and analytical procedures.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₂[1][6]
Molecular Weight 188.22 g/mol [1][6]
CAS Number 493-71-0[1][4]
Appearance Reported as an orange-colored oil in some extracts[2]
Class Terpenoid, Sesquiterpene[1][5]

Experimental Protocol: Solid-Liquid Extraction

This protocol is based on the successful extraction of this compound as described in the scientific literature.[2]

3.1. Materials and Reagents

  • Dried leaf and twig material of Lophomyrtus bullata

  • Chloroform (CHCl₃), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (e.g., 60-120 mesh)

  • Dichloromethane, analytical grade

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Rotary evaporator

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, flasks, funnels, etc.)

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

3.2. Plant Material Preparation

  • Collection and Drying: Collect fresh leaf and twig material from Lophomyrtus bullata.

  • Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a laboratory mill or blender. This increases the surface area for efficient solvent penetration.

3.3. Extraction Procedure

  • Maceration: Weigh the dried, ground plant material (e.g., 50 g). Place the material into a large Erlenmeyer flask.

  • Solvent Addition: Add chloroform to the flask in a 1:10 (w/v) ratio (e.g., 500 mL of chloroform for 50 g of plant material).

  • Extraction: Seal the flask and place it on a shaker. Agitate the mixture overnight at room temperature.

  • Filtration: After the extraction period, filter the mixture through a Buchner funnel to separate the plant debris from the chloroform extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to yield a crude green gum.[2]

3.4. Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with dichloromethane.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Combine fractions that show similar TLC profiles. This compound can be identified in specific fractions through this process.[2]

  • Further Purification: For higher purity, a secondary purification step such as reversed-phase High-Performance Liquid Chromatography (HPLC) may be employed.[2]

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: For crystalline solids, to assess purity.

Alternative and Advanced Extraction Methods

While the described solid-liquid extraction is effective, other techniques commonly used for furanocoumarins and other secondary metabolites could be adapted to optimize the extraction of this compound.[7][8] These methods may offer advantages in terms of efficiency, solvent consumption, and extraction time.

  • Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency.[9]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[8][9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[8][9]

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of extraction.[9][10]

The choice of solvent is also a critical parameter. While chloroform has been shown to be effective, other solvents of varying polarities such as hexane, acetone, methanol, and ethyl acetate could be tested to optimize the yield and purity of this compound.[8]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction and purification of this compound.

Bullatenone_Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis plant_material Lophomyrtus bullata (Leaves and Twigs) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration with Chloroform (Overnight Shaking) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract (Gum) concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC column_chrom->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound analysis Structural Analysis (NMR, MS) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like chloroform and dichloromethane.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all solvents and chemicals in accordance with their Safety Data Sheets (SDS).

  • Use a rotary evaporator with a solvent trap and ensure it is operated correctly to prevent solvent release into the atmosphere.

Conclusion

This protocol provides a comprehensive guide for the extraction of this compound from Lophomyrtus bullata. The primary method of solid-liquid extraction with chloroform is detailed, along with steps for purification and analysis. Researchers are encouraged to explore the alternative extraction techniques mentioned to potentially improve the efficiency and yield of this biologically active natural product.

References

High-Yield Synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone, a valuable heterocyclic compound. The featured method is a palladium-catalyzed carbonylative cyclization of 2-methyl-3-butyn-2-ol and a phenyl halide in the presence of carbon monoxide. This process offers excellent yields, reported to be in the range of 55-94%, making it an efficient route for obtaining this furanone derivative. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and visual diagrams to illustrate the workflow and reaction pathway.

Introduction

2,2-dimethyl-5-phenyl-3(2H)-furanone, also known as bullatenone, is a key structural motif found in various natural products and pharmacologically active compounds. Its synthesis has been a subject of interest due to its potential applications in medicinal chemistry and materials science. Among the various synthetic strategies, the palladium-catalyzed carbonylative cyclization of propargylic alcohols with aryl halides has emerged as a highly effective method, offering high yields and good functional group tolerance. This protocol details a robust and reproducible procedure for the synthesis of this important furanone derivative.

Reaction Scheme

The overall reaction for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone is depicted below. It involves a one-pot reaction between 2-methyl-3-butyn-2-ol, a phenyl halide (e.g., iodobenzene), and carbon monoxide, catalyzed by a palladium complex.

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 2_methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol reaction_center + 2_methyl_3_butyn_2_ol->reaction_center phenyl_halide Phenyl Halide (e.g., Iodobenzene) phenyl_halide->reaction_center co Carbon Monoxide (CO) co->reaction_center pd_catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) pd_catalyst->reaction_center Catalyst base Base (e.g., Tributylamine) base->reaction_center Base furanone 2,2-Dimethyl-5-phenyl-3(2H)-furanone reaction_center->furanone Carbonylative Cyclization

Caption: Overall reaction for the palladium-catalyzed synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Experimental Protocol

This protocol is based on the palladium-catalyzed carbonylative cyclization method.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Iodobenzene (or other phenyl halide)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Tributylamine (n-Bu₃N)

  • Toluene (anhydrous)

  • Carbon Monoxide (CO) gas (high purity)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃) in a 1:2 molar ratio to anhydrous toluene. Stir the mixture at room temperature until a homogeneous solution of the PdCl₂(PPh₃)₂ catalyst is formed.

  • Reaction Setup: To a high-pressure reactor, add the freshly prepared catalyst solution. Subsequently, add 2-methyl-3-butyn-2-ol, iodobenzene, and tributylamine.

  • Reaction Execution:

    • Seal the reactor and purge it several times with carbon monoxide gas.

    • Pressurize the reactor with carbon monoxide to the desired pressure.

    • Heat the reactor to the specified temperature and stir the reaction mixture for the designated time.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel and wash with a suitable aqueous solution (e.g., dilute HCl) to remove the amine base.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Data Presentation

Table 1: Reaction Parameters and Corresponding Yields

EntryPhenyl HalideCatalystBaseSolventCO Pressure (atm)Temperature (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂n-Bu₃NToluene20100594
2BromobenzenePdCl₂(PPh₃)₂n-Bu₃NToluene201201075

Table 2: Spectroscopic Data for 2,2-dimethyl-5-phenyl-3(2H)-furanone

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ 1.45 (s, 6H, 2xCH₃), 2.60 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H)
¹³C NMR (CDCl₃)δ 25.0 (2xCH₃), 45.0 (CH₂), 85.0 (C(CH₃)₂), 125.0, 128.0, 129.0, 135.0 (Ar-C), 175.0 (C=O)
IR (KBr, cm⁻¹)1760 (C=O, furanone), 1600, 1490 (C=C, aromatic)
Mass Spec. (m/z)190 [M⁺]

Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis and purification of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Catalyst Preparation B Reactant Addition to Autoclave A->B C Pressurize with CO & Heat B->C D Cooling & Venting C->D E Aqueous Wash & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Spectroscopic Characterization G->H

Caption: Experimental workflow for the synthesis of 2,2-dimethyl-5-phenyl-3(2H)-furanone.

Conclusion

The described palladium-catalyzed carbonylative cyclization provides an efficient and high-yielding route to 2,2-dimethyl-5-phenyl-3(2H)-furanone. The protocol is robust and can be adapted for the synthesis of related furanone derivatives by varying the propargylic alcohol and aryl halide starting materials. The detailed experimental procedure and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development.

Application Notes and Protocols: Bullatenone and the 3(2H)-Furanone Core in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of bullatenone and the broader 3(2H)-furanone scaffold in the field of natural product synthesis. While direct applications of this compound as a starting material in complex total synthesis are not widely documented, its core structure is a key pharmacophore in numerous biologically active natural products. This document will cover the synthesis of this compound itself, and then explore the application of the 3(2H)-furanone moiety as a critical building block in the synthesis of other significant natural products.

Introduction to this compound and the 3(2H)-Furanone Scaffold

This compound (2,2-dimethyl-5-phenyl-3(2H)-furanone) is a naturally occurring compound that belongs to the 3(2H)-furanone class of heterocyclic molecules.[1][2] This structural motif is present in a variety of natural products exhibiting a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][3] The synthesis of the 3(2H)-furanone core is therefore of significant interest to synthetic and medicinal chemists.

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering different strategies for constructing the 3(2H)-furanone ring. Below are protocols for two distinct and effective methods.

2.1. Method 1: One-Pot Synthesis from Phenylacetylene

This method provides a rapid, one-pot approach to this compound with a moderate overall yield.

  • Experimental Protocol:

    • To a solution of phenylacetylene in anhydrous THF at -70°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting lithium phenylacetylide solution for 30 minutes at -70°C.

    • Slowly add a solution of 2-acetoxy-2-methylpropanoyl chloride (1.0 equivalent) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetylenic ketone intermediate.

    • Without further purification, dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equivalents).

    • Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

2.2. Method 2: Stepwise Synthesis via an Enaminone Intermediate

This stepwise approach generally provides a higher overall yield of this compound.

  • Experimental Protocol:

    • Synthesize the intermediate bromoketone by reacting 2-bromo-2-methylpropanoyl bromide with phenylacetylene in the presence of a Pd(II)-Cu(I) catalyst.[1]

    • Dissolve the purified bromoketone (1.0 equivalent) in diethylamine and stir at room temperature. The reaction to the enaminone is typically quantitative and can be monitored by TLC.[1]

    • Upon completion, remove the excess diethylamine under reduced pressure.

    • Hydrolyze the resulting crude enaminone by dissolving it in a mixture of acetic acid and water.

    • Heat the solution to facilitate both hydrolysis and in situ cyclization to this compound.[1]

    • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Table 1: Comparison of this compound Synthesis Methods

MethodKey FeaturesOverall Yield (%)Reference
One-Pot from PhenylacetyleneRapid, single-step procedure35[1]
Stepwise via Enaminone IntermediateHigher yielding, multi-step process63[1]

Application of the 3(2H)-Furanone Core in Natural Product Synthesis

The 3(2H)-furanone moiety is a key structural component in several more complex and biologically active natural products. The synthetic strategies employed to construct this core are central to the total synthesis of these molecules.

3.1. Geiparvarin: An Antitumor Natural Product

Geiparvarin is a natural product that exhibits significant cytostatic activity and shares the 3(2H)-furanone core with this compound.[4] Its synthesis often proceeds through intermediates similar to those used in this compound synthesis, highlighting the versatility of these synthetic routes for accessing a range of substituted 3(2H)-furanones.

  • Synthetic Strategy Overview: The synthesis of geiparvarin analogues often involves the construction of the 3(2H)-furanone ring by elaborating on isoxazole derivatives.[4] This approach allows for the introduction of various substituents at the C5 position of the furanone ring, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Biological Activity of Geiparvarin and its Analogues

CompoundModification of 3(2H)-Furanone MoietyCytostatic Activity (Relative to Geiparvarin)Reference
Geiparvarin5,5-dimethyl1.0[4]
Analogue 4b5-methyl-5-ethyl~1.0[4]
Analogue 4f5-methylSlightly decreased[4]
Analogue 4g5-ethylSlightly decreased[4]

Logical Workflow for the Synthesis of Geiparvarin Analogues

G start Commercially Available Starting Materials isoxazole Isoxazole Derivative Synthesis start->isoxazole [3+2] Cycloaddition elaboration Side-Chain Elaboration at C5 isoxazole->elaboration Functional Group Manipulation furanone 3(2H)-Furanone Ring Formation elaboration->furanone Hydrogenolysis & Acid Hydrolysis analogues Library of Geiparvarin Analogues furanone->analogues sar Structure-Activity Relationship Studies analogues->sar

Caption: General workflow for the synthesis of geiparvarin analogues.

3.2. Flavor and Aroma Compounds

Several important flavor and aroma compounds, such as Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), possess the 3(2H)-furanone scaffold.[5][6] Their synthesis is of great interest to the food and fragrance industries.

  • Biosynthetic Pathway of Furaneol: In many fruits, Furaneol® is produced biosynthetically from D-fructose-1,6-diphosphate. This multi-step enzymatic conversion highlights nature's approach to constructing this valuable scaffold.

Biosynthesis of Furaneol

G fructose D-Fructose-1,6-diphosphate enzyme1 Enzymatic Steps fructose->enzyme1 intermediate Key Biosynthetic Intermediate enzyme1->intermediate enzyme2 Further Enzymatic Transformations intermediate->enzyme2 furaneol Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) enzyme2->furaneol

Caption: Simplified biosynthetic pathway of Furaneol®.

Signaling Pathways and Biological Interactions

The biological activity of natural products containing the 3(2H)-furanone core is often attributed to their ability to interact with specific cellular targets and modulate signaling pathways.

4.1. Proposed Mechanism of Action for Antitumor 3(2H)-Furanones

While the exact mechanisms are often complex and compound-specific, a general proposed mechanism for the antitumor activity of compounds like geiparvarin involves the inhibition of cell proliferation and the induction of apoptosis.

Proposed Antitumor Signaling Pathway

G furanone 3(2H)-Furanone Natural Product (e.g., Geiparvarin) target Cellular Target (e.g., Kinase, Tubulin) furanone->target Binding proliferation Inhibition of Cell Proliferation Signaling target->proliferation apoptosis Induction of Apoptotic Pathway target->apoptosis cell_death Tumor Cell Death proliferation->cell_death Leads to apoptosis->cell_death Leads to

Caption: Proposed mechanism of antitumor action for 3(2H)-furanones.

Conclusion

This compound serves as a valuable model compound for the 3(2H)-furanone class of natural products. While its direct use as a synthetic intermediate in total synthesis is not extensively reported, the synthetic methodologies developed for this compound are broadly applicable to the construction of more complex, biologically active molecules containing the same core structure. The 3(2H)-furanone scaffold remains a privileged motif in drug discovery and natural product synthesis, and a thorough understanding of its synthesis and reactivity is crucial for researchers in these fields.

References

Application Note: Chromatographic Purification of Synthetic Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), a naturally derived organic compound with potential applications in medicinal chemistry and drug development. The described method utilizes flash column chromatography, a widely adopted technique for the efficient separation of synthetic reaction mixtures. This document outlines the necessary materials, instrumentation, and a step-by-step procedure to achieve high purity this compound suitable for further research and development activities.

Introduction

This compound is a furanone derivative first isolated from the essential oil of Lippia turbinata. Its synthesis has been a subject of interest, and effective purification is critical to obtaining a compound of sufficient quality for biological screening and further chemical modification. Chromatographic methods, particularly flash column chromatography, offer a rapid and effective means of isolating this compound from crude synthetic reaction mixtures. This protocol is based on established synthetic procedures and common laboratory practices for the purification of small organic molecules.

Data Presentation

While the seminal synthesis by Parker, Raphael, and Wilkinson in 1958 does not provide extensive quantitative data in readily accessible formats, subsequent preparations and analogous purifications allow for the projection of expected outcomes. The following table summarizes typical parameters and expected results for the flash chromatographic purification of this compound.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase 2:1 Petroleum Ether : Ethyl AcetateA common solvent system for compounds of moderate polarity.[1]
Alternative Mobile Phase Petroleum Ether - BenzeneHistorically used, but benzene is now largely avoided due to toxicity.[2]
Crude Sample Load 1-5% of silica gel massA general guideline to ensure good separation.
Expected Yield >80% (post-chromatography)Dependent on the success of the preceding synthetic step.
Expected Purity >95% (by NMR/GC-MS)Purity achievable with a single chromatographic run.
Apparatus Glass chromatography column, fraction collector, TLC tankStandard laboratory equipment for manual flash chromatography.

Experimental Protocols

This section details the methodology for the flash chromatographic purification of synthetic this compound.

Materials and Reagents
  • Crude synthetic this compound

  • Silica Gel (230-400 mesh)

  • Petroleum Ether (40-60 °C boiling range)

  • Ethyl Acetate

  • Hexanes (for TLC)

  • Dichloromethane (for sample loading, optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate or vanillin stain (for TLC visualization)

  • Glass wool or cotton

  • Sand (acid-washed)

Instrumentation
  • Glass chromatography column with stopcock

  • Fraction collector or test tubes

  • Rotary evaporator

  • Source of compressed air or nitrogen

  • TLC developing tank

  • UV lamp

Protocol
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate using a 2:1 petroleum ether:ethyl acetate solvent system.

    • Visualize the developed plate under a UV lamp and/or by staining to determine the Rf value of this compound and identify impurities.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material to be purified.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the mobile phase (2:1 petroleum ether:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin protective layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel column.

    • Drain the solvent until the sample is absorbed onto the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (2:1 petroleum ether:ethyl acetate) to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin collecting fractions in a fraction collector or test tubes.

    • Monitor the elution of compounds by periodically performing TLC analysis on the collected fractions.

  • Isolation of Pure this compound:

    • Identify the fractions containing pure this compound based on the TLC analysis.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the isolated this compound using analytical techniques such as NMR spectroscopy, GC-MS, or HPLC.

Visualization

The following diagram illustrates the logical workflow for the chromatographic purification of synthetic this compound.

Chromatographic_Purification_of_this compound Workflow for Chromatographic Purification of Synthetic this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Mixture Column_Packing Column Packing TLC_Analysis->Column_Packing Determine Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Monitor Separation Fraction_Analysis->Elution Continue Collection Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purity_Confirmation Purity Confirmation Solvent_Removal->Purity_Confirmation Yields Purified this compound

Caption: Workflow for the purification of synthetic this compound.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Bullatenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a 3(2H)-furanone, is typically synthesized through a multi-step process. A common and effective strategy involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by the formation of a key intermediate which then undergoes intramolecular cyclization to form the furanone ring. Other reported methods include pathways starting from γ-hydroxyalkynones or via tandem Michael addition and intramolecular cyclization of 4-halo-1,3-dicarbonyl compounds.

Q2: What is a typical overall yield for the multi-step synthesis of this compound?

A2: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Generally, multi-step syntheses can have cumulative yield losses at each stage. An optimized laboratory-scale synthesis might achieve an overall yield in the range of 30-50%. It is crucial to optimize each reaction step to maximize the final product yield.

Q3: What are the critical safety precautions to take during the synthesis?

A3: Safety is paramount. Key precautions include:

  • Handling of Reagents: Use of a fume hood is mandatory, especially when working with volatile and corrosive reagents like benzoyl chloride, aluminum chloride (a moisture-sensitive Lewis acid), and organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Quenching of Reagents: Cautious quenching of reactive reagents is critical. For example, the Friedel-Crafts reaction mixture should be quenched slowly with ice-cold acid.

  • Solvent Handling: Ensure proper storage and disposal of organic solvents according to your institution's safety guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during a common synthetic pathway to this compound, outlined below.

Synthetic Scheme Overview:

A plausible and frequently utilized pathway for the synthesis of this compound is a three-step process:

  • Step 1: Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a substituted benzophenone.

  • Step 2: Aldol Condensation: Base-catalyzed condensation of the benzophenone derivative with 3-methyl-2-butenal to yield a chalcone-like intermediate.

  • Step 3: Oxidative Cyclization: Intramolecular cyclization of the intermediate to form the 3(2H)-furanone ring of this compound.

Below are troubleshooting tips for each of these key stages.

Step 1: Friedel-Crafts Acylation
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials.1. Use freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify starting materials if necessary. Benzoyl chloride can be distilled.
Formation of multiple products (isomers) 1. The aromatic substrate has multiple possible sites for acylation. 2. Reaction temperature is too high, leading to side reactions.1. Use a substrate with a single, activated position for acylation if possible. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents.
Difficult purification Presence of unreacted starting materials and by-products.1. Ensure complete reaction by TLC monitoring. 2. Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for purification.
Step 2: Aldol Condensation
Problem Possible Cause(s) Suggested Solution(s)
Low conversion to the chalcone intermediate 1. Inappropriate base or solvent. 2. Low reaction temperature. 3. Steric hindrance from the benzophenone derivative.1. Screen different bases (e.g., NaOH, KOH, LDA) and solvents (e.g., ethanol, THF). 2. The reaction may require heating to proceed at a reasonable rate. 3. Consider using a stronger base or a more reactive derivative of 3-methyl-2-butenal.
Formation of self-condensation products of 3-methyl-2-butenal The aldehyde is reacting with itself instead of the ketone.1. Add the aldehyde slowly to the mixture of the ketone and the base. 2. Use a less hindered base that favors the deprotonation of the ketone.
Product instability The chalcone-like intermediate may be unstable under the reaction conditions.1. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. 2. Use milder reaction conditions (lower temperature, weaker base) if possible.
Step 3: Oxidative Cyclization
Problem Possible Cause(s) Suggested Solution(s)
Failure of the furanone ring to form 1. The chosen oxidizing agent is not suitable. 2. Incorrect reaction conditions (temperature, pH).1. Common oxidizing agents for this type of cyclization include H₂O₂ with a base, or DDQ. Experiment with different reagents. 2. Optimize the reaction conditions. Some cyclizations are sensitive to pH.
Formation of side-products 1. Over-oxidation of the desired product. 2. Alternative cyclization pathways leading to regioisomers.[1]1. Use a stoichiometric amount of the oxidizing agent and monitor the reaction carefully. 2. The regioselectivity of the cyclization can sometimes be controlled by the choice of catalyst or solvent.[2]
Product is difficult to isolate The product may be soluble in the aqueous layer during workup, or it may form an emulsion.1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. If an emulsion forms, try adding brine to break it. Filtration through celite can also be effective.

Experimental Protocols

Detailed Protocol for a Representative Friedel-Crafts Acylation

This protocol describes the acylation of a generic aromatic substrate as the first step towards this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Aromatic Substrate (e.g., a substituted benzene)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the aromatic substrate (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution. The mixture may become colored.

  • Add benzoyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by the slow addition of 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Bullatenone_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Aromatic Aromatic Substrate Step1 Step 1: Friedel-Crafts Acylation Aromatic->Step1 BenzoylCl Benzoyl Chloride BenzoylCl->Step1 Aldehyde 3-Methyl-2-butenal Step2 Step 2: Aldol Condensation Aldehyde->Step2 Intermediate1 Benzophenone Derivative Step1->Intermediate1 Intermediate2 Chalcone-like Intermediate Step2->Intermediate2 Step3 Step 3: Oxidative Cyclization This compound This compound Step3->this compound Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered (e.g., Low Yield) CheckStep Identify the Problematic Step Start->CheckStep Step1 Friedel-Crafts? CheckStep->Step1 Yes Step2 Aldol? CheckStep->Step2 No CheckStep->Step2 Sol1 Check Catalyst Activity & Reaction Conditions Step1->Sol1 Step3 Cyclization? Step2->Step3 No Sol2 Optimize Base/Solvent & Addition Rate Step2->Sol2 Yes Sol3 Screen Oxidizing Agents & Control Stoichiometry Step3->Sol3 Yes

Caption: Troubleshooting decision-making process.

References

Improving the yield of Bullatenone in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the organic synthesis of Bullatenone. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to aid in improving reaction yields and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: Several synthetic routes to this compound, a member of the 3(2H)-furanone class of natural products, have been developed. Key strategies include the cyclization of acetylenic ketones, palladium-copper catalyzed coupling reactions, and multi-step sequences involving acetylenic bromoketone intermediates.[1] Two notable methods are a one-pot reaction involving lithium phenylacetylide and a higher-yield stepwise sequence using a bromoketone intermediate.[1]

Q2: What kind of yields can be expected for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route. A direct, one-pot synthesis from phenylacetylene has been reported to yield approximately 35%, while a more elaborate, stepwise approach can achieve yields of around 63%.[1] Optimization of reaction conditions and careful purification are crucial for maximizing the final yield.

Q3: What are the most critical parameters to control during the synthesis?

A3: For syntheses involving organometallic reagents like lithium phenylacetylide, maintaining a low temperature (e.g., -70 °C) during the initial addition is critical to prevent side reactions.[1] In subsequent cyclization steps, the choice of base (e.g., potassium carbonate) and solvent (e.g., methanol) are important factors. For catalyzed reactions, the purity and activity of the catalyst are paramount. In all cases, the purity of starting materials and the exclusion of water and oxygen can significantly impact the outcome.[2]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or has failed completely. What are the common causes and how can I address them?

A: Low yields are a common issue in organic synthesis. The following checklist can help you identify and resolve the problem:

  • Reagent Quality:

    • Starting Materials: Ensure the purity of your starting materials, such as phenylacetylene and 2-bromo-2-methylpropanoyl bromide. Impurities can interfere with the reaction.[2]

    • Reagents and Solvents: Use dry, freshly purified solvents and reagents. Moisture can quench organometallic intermediates and hinder the reaction.[2][3]

    • Catalyst Activity: If using a palladium-copper catalyst, ensure it has not been deactivated by exposure to air or impurities.[2]

  • Reaction Conditions:

    • Temperature Control: For reactions involving lithium phenylacetylide, the addition must be performed at a very low temperature (-70 °C) to avoid side reactions.[1] Inconsistent or incorrect temperature control is a frequent cause of low yields.[2]

    • Stirring: Ensure efficient and continuous stirring throughout the reaction to promote homogeneity and heat distribution.[4]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction only when it has reached completion to avoid isolating unreacted starting materials.[3]

  • Work-up and Purification:

    • Extraction: Ensure you are using the correct solvents and volumes for the extraction process to minimize loss of product into the aqueous layer.

    • Purification: this compound can be sensitive to certain conditions. If using column chromatography, be mindful of the silica gel's acidity, which can sometimes cause decomposition of acid-sensitive compounds.[3]

Problem 2: Formation of Significant Side-Products

Q: My reaction is producing a significant amount of a diacetylenic tertiary alcohol byproduct. How can this be minimized?

A: The formation of a diacetylenic tertiary alcohol is a known side-reaction, particularly when using lithium phenylacetylide with 2-bromo-2-methylpropanoyl bromide at low temperatures.[1] This byproduct arises from the further reaction of the desired ketone intermediate with another equivalent of the lithium acetylide. To mitigate this:

  • Inverse Addition: Consider adding the lithium phenylacetylide solution slowly to the 2-bromo-2-methylpropanoyl bromide solution. This ensures that the acetylide is the limiting reagent at any given time, reducing the likelihood of it reacting with the product.

  • Precise Stoichiometry: Use a precise 1:1 stoichiometry of the reactants. Any excess of the lithium phenylacetylide will favor the formation of the tertiary alcohol.

  • Alternative Route: If the problem persists, consider the stepwise synthetic route involving the acetylenic bromoketone intermediate, which has been shown to produce a better yield and avoids this specific side-reaction.[1]

Quantitative Data Summary

The following tables provide a summary of the reported yields for two different synthetic routes to this compound.

Synthetic Route Starting Material Overall Yield Reference
One-pot addition of lithium phenylacetylide followed by cyclizationPhenylacetylene35%[1]
Stepwise sequence via an acetylenic bromoketone intermediate and subsequent cyclizationPhenylacetylene63%[1]
Intermediate Step in Stepwise Synthesis Yield Reference
Preparation of acetylenic bromoketone via Pd(II)-Cu(I) catalyzed coupling of 2-bromo-2-methylpropanoyl bromide and phenylacetylene75%[1]
Preparation of acetylenic bromoketone via interaction of trimethyl(phenylethynyl)silane and 2-bromo-2-methylpropanoyl bromide with AlCl₃77%[1]
Reaction of acetylenic bromoketone with diethylamine to form the enaminone intermediateQuantitative[1]
Hydrolysis and in-situ cyclization of the enaminone to this compound63%[1]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (35% Yield)

This method involves the addition of lithium phenylacetylide to 2-acetoxy-2-methylpropanoyl chloride, followed by cyclization.[1]

  • Preparation of Lithium Phenylacetylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenylacetylene in anhydrous tetrahydrofuran (THF). Cool the solution to -70 °C using a dry ice/acetone bath. Add an equimolar amount of n-butyllithium dropwise while maintaining the temperature. Stir the resulting solution for 30 minutes at -70 °C.

  • Formation of the Acetylenic Ketone: To the cold solution of lithium phenylacetylide, add a solution of 2-acetoxy-2-methylpropanoyl chloride in anhydrous THF dropwise, ensuring the temperature remains at -70 °C. After the addition is complete, allow the reaction mixture to stir for another hour at this temperature.

  • Cyclization to this compound: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acetylenic ketone is used in the next step without further purification.

  • Final Step: Dissolve the crude product in methanol and add a suspension of potassium carbonate. Heat the mixture under reflux until the reaction is complete (monitor by TLC). After cooling, neutralize the mixture with dilute hydrochloric acid and extract the product with diethyl ether. Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Stepwise Synthesis of this compound via an Acetylenic Bromoketone (63% Overall Yield)

This route offers a higher yield through a more controlled, multi-step process.[1]

  • Synthesis of the Acetylenic Bromoketone Intermediate (75% yield): To a solution of 2-bromo-2-methylpropanoyl bromide and phenylacetylene in a suitable solvent like THF, add catalytic amounts of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide. Stir the reaction mixture at room temperature until completion (monitor by TLC). After an appropriate work-up, purify the resulting acetylenic bromoketone.

  • Formation of the Enaminone Intermediate (Quantitative yield): Dissolve the purified acetylenic bromoketone in a suitable solvent and react it with diethylamine. This reaction typically proceeds to completion to give the corresponding enaminone.

  • Hydrolysis and Cyclization to this compound (63% yield): Hydrolyze the enaminone intermediate using aqueous acetic acid. This step also facilitates the in-situ cyclization to form this compound. After the reaction is complete, perform a standard aqueous work-up and extract the product. Purify the final product by column chromatography.

Visualizations

bullatenone_synthesis_workflow cluster_route1 Route 1: One-Pot Synthesis (35% Yield) cluster_route2 Route 2: Stepwise Synthesis (63% Yield) start1 Phenylacetylene step1_1 Addition of Lithium Phenylacetylide to 2-acetoxy-2- methylpropanoyl chloride (-70°C) start1->step1_1 intermediate1 Acetylenic Ketone (crude) step1_1->intermediate1 step1_2 Cyclization with K2CO3 in Methanol intermediate1->step1_2 end1 This compound step1_2->end1 start2 Phenylacetylene step2_1 Pd(II)-Cu(I) catalyzed coupling with 2-bromo- 2-methylpropanoyl bromide start2->step2_1 intermediate2_1 Acetylenic Bromoketone step2_1->intermediate2_1 step2_2 Reaction with Diethylamine intermediate2_1->step2_2 intermediate2_2 Enaminone step2_2->intermediate2_2 step2_3 Hydrolysis and In-situ Cyclization intermediate2_2->step2_3 end2 This compound step2_3->end2

Caption: Comparative workflow of two synthetic routes to this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Low or No Yield of this compound check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up and Purification Procedure start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity solvent_dryness Wet Solvents or Reagents? check_reagents->solvent_dryness catalyst_activity Deactivated Catalyst? check_reagents->catalyst_activity temp_control Incorrect Temperature? check_conditions->temp_control stirring_efficiency Inefficient Stirring? check_conditions->stirring_efficiency reaction_monitoring Premature Quenching? check_conditions->reaction_monitoring extraction_loss Product Loss during Extraction? check_workup->extraction_loss purification_decomp Decomposition during Purification? check_workup->purification_decomp solution Address Specific Issue and Repeat Experiment reagent_purity->solution solvent_dryness->solution catalyst_activity->solution temp_control->solution stirring_efficiency->solution reaction_monitoring->solution extraction_loss->solution purification_decomp->solution

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Purification strategies for removing impurities from Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bullatenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from both natural extraction and chemical synthesis.

  • From Natural Extraction (Lophomyrtus bullata): Crude extracts of Lophomyrtus bullata are known to contain a variety of other compounds that may be considered impurities. These include:

    • 4-methyl-1-phenylpentane-1,3-dione: A related dione that often co-occurs with this compound.[1]

    • Sesquiterpenes: A common chemotype of Lophomyrtus species is rich in sesquiterpenes like allo-aromadendrene.[1]

    • Bullataketals: Complex hybrids of a triketone, phloroglucinol, and this compound have been isolated and are cytotoxic.[2]

    • E-4-methyl-1-phenyl-1-penten-3-one: This has also been detected in the same genus.[1]

  • From Chemical Synthesis: While specific impurities from this compound synthesis are not extensively documented in publicly available literature, general synthesis of 3(2H)-furanones can result in:

    • Regioisomers: Depending on the synthetic route, regioisomers can form as byproducts.

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.

    • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can lead to a range of impurities.

Q2: What are the recommended initial purification strategies for a crude this compound extract?

A2: For a crude extract, a multi-step approach is generally recommended:

  • Solvent Partitioning (Liquid-Liquid Extraction): This is a good first step to separate compounds based on their differential solubilities in immiscible solvents. For a moderately polar compound like this compound, partitioning between a nonpolar solvent (like hexane or heptane) and a polar solvent (like methanol or acetonitrile) can remove highly nonpolar or highly polar impurities.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. Normal-phase chromatography on silica gel is commonly used for flavonoids and related compounds.[1]

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective final purification step to obtain high-purity this compound.

Troubleshooting Guides

Chromatographic Purification Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from a closely related impurity (e.g., 4-methyl-1-phenylpentane-1,3-dione). The mobile phase does not have the optimal polarity to resolve the compounds.1. Gradient Elution: If using isocratic elution, switch to a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane). This can improve the resolution between closely eluting peaks.2. Solvent System Modification: Try a different solvent system with different selectivity. For example, if using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.3. Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider using reverse-phase (C18) chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
This compound peak is broad or tailing. 1. Sample Overload: Too much sample has been loaded onto the column.2. Interactions with Silica: The compound may be interacting too strongly with the acidic sites on the silica gel.3. Inappropriate Solvent: The solvent in which the sample is dissolved may be too strong.1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.2. Add a Modifier: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to reduce tailing.3. Dissolve in a Weaker Solvent: Dissolve the sample in a solvent that is less polar than the mobile phase.
No this compound is eluting from the column. The mobile phase is too nonpolar to elute the compound.Gradually increase the polarity of the mobile phase. If necessary, a flush with a very polar solvent (e.g., 100% methanol or ethyl acetate) can be used to elute all remaining compounds.
Crystallization Issues
Problem Possible Cause Suggested Solution
This compound oils out instead of crystallizing. 1. Insoluble Impurities: The presence of impurities can inhibit crystal formation.2. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation as an oil.3. Cooling is too rapid: Fast cooling does not allow for ordered crystal lattice formation.1. Further Purification: Purify the material further by chromatography before attempting crystallization.2. Add More Solvent: Add a small amount of additional solvent to the hot solution to reduce the concentration.3. Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can also promote slow cooling.[3]
No crystals form upon cooling. 1. Solution is too dilute: There is not enough this compound in the solution to reach saturation upon cooling.2. Inhibition by impurities: Certain impurities can prevent nucleation.1. Evaporate Solvent: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
Poor recovery of this compound after crystallization. Too much solvent was used, and a significant amount of this compound remains dissolved in the mother liquor.[3]Before discarding the mother liquor, try to concentrate it by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[3]

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Purification

This protocol is a general guideline for the purification of this compound from a crude extract using silica gel chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Methodology:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Crystallization for Final Purification of this compound

This protocol provides a general procedure for crystallizing this compound. The ideal solvent system will need to be determined experimentally.

Materials:

  • Partially purified this compound

  • A selection of solvents for testing (e.g., hexane, ethanol, methanol, acetone, ethyl acetate, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.

    • An ideal crystallization solvent will dissolve this compound when hot but not when cold. A solvent pair (one in which it is soluble and one in which it is insoluble) can also be used.

  • Dissolution:

    • Place the this compound to be crystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the this compound is just dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow crude_extract Crude this compound Extract liquid_extraction Liquid-Liquid Extraction crude_extract->liquid_extraction Initial Cleanup column_chromatography Column Chromatography liquid_extraction->column_chromatography Primary Purification crystallization Crystallization column_chromatography->crystallization Final Polishing pure_this compound Pure this compound crystallization->pure_this compound High Purity Product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, HPLC) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure success Purification Successful is_pure->success Yes failure Further Purification Needed is_pure->failure No troubleshoot Troubleshoot Method failure->troubleshoot change_method Change Purification Method troubleshoot->change_method

Caption: Logical diagram for troubleshooting purification.

References

Technical Support Center: Stability and Degradation Studies of Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bullatenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: Where should I start with assessing the stability of a new compound like this compound?

A1: The recommended starting point is to conduct forced degradation (also known as stress testing) studies.[1][2][3] These studies are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[2][3][4] It is beneficial to perform these studies early in the development process to inform formulation, manufacturing, and packaging decisions.[1][4]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Forced degradation studies typically expose the drug substance to a range of stress conditions, including:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of pH values helps determine the susceptibility of the compound to hydrolysis.[4][5][6]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to investigate oxidative degradation pathways.

  • Thermal Stress: The compound is subjected to high temperatures to evaluate its thermal stability.[7][8]

  • Photostability: The drug substance is exposed to light sources to assess its sensitivity to photodegradation.[9]

Q3: How do I choose the appropriate concentrations of acid, base, and oxidizing agents for my experiments?

A3: The goal is to achieve a target degradation of approximately 10-20%.[1][10] You may need to perform preliminary range-finding experiments to determine the optimal concentrations and exposure times. It is common to start with concentrations such as 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ and then adjust as needed based on the observed degradation.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a UV or photodiode array (PDA) detector, is the most common and powerful technique.[1][10][11][12] This method should be able to separate the parent drug from all potential degradation products, process impurities, and excipients.[1][11]

Q5: How can I identify the degradation products of this compound?

A5: Identifying degradation products often requires a combination of analytical techniques. Mass spectrometry (MS), especially when coupled with HPLC (LC-MS), is a primary tool for determining the molecular weights of degradants.[2] Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough. This compound may be relatively stable under the initial conditions.

  • Solution:

    • Increase the concentration of the stressor (e.g., use 1 N HCl instead of 0.1 N).

    • Increase the temperature of the reaction.

    • Extend the duration of the stress testing.

    • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[9]

Problem 2: The compound degrades completely almost instantly.

  • Possible Cause: The stress conditions are too harsh.

  • Solution:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the reaction.

    • Reduce the exposure time and take multiple time points to track the degradation kinetics.

Problem 3: My HPLC chromatogram shows poor separation between this compound and its degradation peaks.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Solution:

    • Mobile Phase Modification: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.

    • Column Chemistry: Try a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).

    • Method Validation: Once you have achieved good separation, you must validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradants
Acid Hydrolysis 0.1 N HCl246012.52
Base Hydrolysis 0.1 N NaOH86025.33
Oxidative 3% H₂O₂24258.71
Thermal Dry Heat48805.21
Photolytic ICH Option 2-2515.82

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C.

    • Photodegradation: Expose the solid this compound powder and a solution of this compound to a light source as specified in ICH Q1B guidelines.[9] A dark control should be run in parallel.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC:

    • For hydrolytic and oxidative studies, neutralize the samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

    • For thermal degradation of the solid, dissolve the powder in a suitable solvent and then dilute.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (this can be determined using a PDA detector).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Optimization: Adjust the gradient profile and mobile phase pH to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.

  • Method Validation: Validate the final method for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound (API or Drug Product) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) This compound->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) This compound->Oxidative Thermal Thermal (e.g., 80°C Dry Heat) This compound->Thermal Photo Photolytic (ICH Q1B) This compound->Photo HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Peaks Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Logical_Relationship_Stability_Method Start Start: Need for Stability Data DevelopMethod Develop Analytical Method (e.g., RP-HPLC) Start->DevelopMethod ForcedDeg Perform Forced Degradation Studies DevelopMethod->ForcedDeg CheckSpecificity Is the Method Specific? (Separates all peaks) ForcedDeg->CheckSpecificity OptimizeMethod Optimize Method (Mobile Phase, Gradient, etc.) CheckSpecificity->OptimizeMethod No ValidateMethod Validate Method (ICH Q2(R1)) CheckSpecificity->ValidateMethod Yes OptimizeMethod->ForcedDeg UseForStability Use Validated Method for Long-Term Stability Studies ValidateMethod->UseForStability

Caption: Decision workflow for developing a stability-indicating method.

References

Troubleshooting common issues in furanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of furanones. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you overcome challenges in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low or No Product Yield

Q: My Paal-Knorr furanone synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in Paal-Knorr synthesis can stem from several factors. A primary reason is the stability and purity of the starting 1,4-dicarbonyl compound. These compounds can be unstable under strongly acidic conditions, leading to side reactions.[1] Additionally, incomplete reaction, suboptimal reaction conditions, or issues during workup and purification can contribute to low yields.

Troubleshooting Steps:

  • Starting Material Quality:

    • Ensure the purity of your 1,4-dicarbonyl compound. Impurities can interfere with the reaction.

    • Consider the stability of your starting material. Some dicarbonyls are prone to degradation or side reactions under acidic conditions.[1]

  • Reaction Conditions:

    • Catalyst: The choice and concentration of the acid catalyst are crucial. While strong protic acids like H₂SO₄ or HCl are commonly used, they can also promote side reactions.[1] Consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts.[1]

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product. Optimization of the reaction temperature is key.

    • Solvent: The choice of solvent can influence reaction rates and solubility of reactants. While often run neat, solvents like toluene, dioxane, or even water can be used.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields by providing efficient and uniform heating.[3][4]

  • Workup and Purification:

    • Furanones can be volatile, so care should be taken during solvent removal to avoid product loss.

    • Purification by column chromatography can sometimes lead to product loss on the column. Ensure proper selection of the stationary and mobile phases.

Issue 2: Presence of Significant Side Products

Q: I am observing significant impurities and side products in my furanone synthesis. What are the common side reactions and how can I minimize them?

A: Side reactions in furanone synthesis, particularly the Paal-Knorr reaction, can be a significant issue. Under acidic conditions, the 1,4-dicarbonyl starting material or the furanone product can undergo further reactions.

Common Side Reactions and Byproducts:

  • Polymerization: Furans, especially those with electron-donating substituents, can be susceptible to acid-catalyzed polymerization.[3] This often results in the formation of dark, insoluble tars.

  • Ring-Opening: The furan ring can be unstable to strong acids, leading to ring-opened products.[3]

  • Incomplete Cyclization: The reaction may stall at the hemiacetal intermediate, especially if the dehydration step is not efficient.

  • Aldol Condensation: The 1,4-dicarbonyl compounds can undergo intermolecular aldol condensation reactions as a competing pathway.

Strategies to Minimize Side Products:

  • Use Milder Catalysts: Switching from strong protic acids to Lewis acids or solid acid catalysts can reduce the extent of side reactions.[1]

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of degradation and polymerization products. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.

  • Control Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Anhydrous Conditions: For some substrates, using anhydrous conditions with a dehydrating agent like P₂O₅ can favor the desired cyclization-dehydration pathway.[1]

Issue 3: Difficulty in Purifying the Furanone Product

Q: I am struggling to purify my synthesized furanone. What are the common challenges and recommended purification techniques?

A: Purification of furanones can be challenging due to their potential volatility, sensitivity to acidic or basic conditions used in workup, and the presence of closely related impurities.

Purification Troubleshooting:

  • Extraction: During aqueous workup, ensure the pH is adjusted carefully to prevent degradation of the furanone. Multiple extractions with a suitable organic solvent are recommended.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. If your furanone is acid-sensitive, consider using deactivated (neutral) silica gel.

    • Mobile Phase: A gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

    • Co-eluting Impurities: If impurities are co-eluting with your product, try a different solvent system or consider a different purification technique.

  • Distillation: For volatile furanones, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid thermal decomposition.

  • Crystallization: If the furanone is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Data Presentation

The yield of furanone synthesis is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of yields for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (a related heterocyclic compound synthesized via a similar Paal-Knorr pathway) using different catalysts, illustrating the impact of catalyst choice.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneToluene70120< 5
2MIL-53(Al) (5)Toluene701596
3ZIF-8 (5)Toluene706045
4MOF-5 (5)Toluene706033
5Zn-MOF-74 (5)Toluene706028
6ZnCl₂ (5)Toluene706065
7p-TsOH (5)Toluene706078

Data adapted from a study on Paal-Knorr pyrrole synthesis, which shares mechanistic similarities with furanone synthesis and highlights the dramatic effect of the catalyst on reaction efficiency.[5]

Experimental Protocols

Detailed Experimental Protocol for Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol provides a step-by-step guide for the synthesis of 2,5-dimethylfuran from acetonylacetone (2,5-hexanedione) using an acid catalyst.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Toluene (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetonylacetone (1 equivalent) in toluene.

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator. Be cautious as 2,5-dimethylfuran is volatile.

    • If necessary, the crude product can be further purified by distillation.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Furanone Synthesis

Troubleshooting_Low_Yield Start Low or No Yield in Furanone Synthesis Check_SM Step 1: Verify Starting Material (Purity, Stability) Start->Check_SM SM_OK Starting Material is Pure and Stable Check_SM->SM_OK Yes SM_Not_OK Starting Material is Impure or Unstable Check_SM->SM_Not_OK No Check_Conditions Step 2: Evaluate Reaction Conditions (Catalyst, Temp, Time, Solvent) SM_OK->Check_Conditions Purify_SM Purify Starting Material (Distillation, Recrystallization) SM_Not_OK->Purify_SM Purify_SM->Check_SM Re-evaluate Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Yes Conditions_Not_OK Conditions May Be Suboptimal Check_Conditions->Conditions_Not_OK No Check_Workup Step 3: Analyze Workup & Purification (Extraction, Chromatography, Volatility) Conditions_OK->Check_Workup Optimize_Conditions Optimize Reaction Conditions: - Use milder catalyst - Adjust temperature - Vary solvent - Consider microwave Conditions_Not_OK->Optimize_Conditions Optimize_Conditions->Check_Conditions Re-evaluate Workup_OK Workup & Purification are Efficient Check_Workup->Workup_OK Yes Workup_Not_OK Potential Loss During Workup Check_Workup->Workup_Not_OK No Success Improved Yield Workup_OK->Success Optimize_Workup Optimize Workup & Purification: - Adjust pH during extraction - Use neutral silica gel - Careful solvent removal Workup_Not_OK->Optimize_Workup Optimize_Workup->Check_Workup Re-evaluate

Caption: Troubleshooting workflow for low yield in furanone synthesis.

Reaction Mechanism of Paal-Knorr Furanone Synthesis

Paal_Knorr_Mechanism start 1,4-Dicarbonyl protonated Protonated Carbonyl start->protonated 1. Protonation of a carbonyl group step1 + H+ enol Enol Intermediate protonated->enol 2. Enolization of the second carbonyl step2 Tautomerization cyclized Cyclized Hemiacetal enol->cyclized 3. Ring formation step3 Intramolecular Nucleophilic Attack protonated_oh Protonated Hemiacetal cyclized->protonated_oh 4. Protonation of hydroxyl group step4 + H+ furan Furan Product protonated_oh->furan 5. Dehydration & Deprotonation step5 - H2O step6 - H+

Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the laboratory synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides practical solutions to common issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to larger-scale production.

Question 1: My overall yield has significantly dropped after scaling up the reaction from a few grams to a multi-gram or kilogram scale. What are the potential causes and solutions?

Answer:

A decrease in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized overheating or inadequate cooling, promoting side reactions.

    • Solution: Employ a reactor with efficient stirring and a jacketed cooling/heating system. For highly exothermic steps, consider a slower addition rate of reagents.

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to concentration gradients, resulting in incomplete reactions or the formation of byproducts.

    • Solution: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture. Use of baffles in the reactor can improve mixing.

  • Changes in Reagent Purity and Handling: The purity of bulk reagents may differ from laboratory-grade chemicals. Additionally, handling larger quantities of hygroscopic or air-sensitive materials can introduce impurities if not done correctly.

    • Solution: Always test the purity of new batches of starting materials. For sensitive reagents, use appropriate inert atmosphere techniques (e.g., nitrogen or argon blanket) and ensure they are properly dried before use.

Question 2: I am observing the formation of significant amounts of a byproduct that was not present in my small-scale reaction. How can I identify and mitigate this?

Answer:

The formation of new byproducts during scale-up often points to issues with reaction control.

  • Potential Side Reactions: In the synthesis of furanones like this compound, side reactions such as polymerization of starting materials, or alternative cyclization pathways can become more prevalent at higher concentrations and temperatures.[1]

    • Identification: Use analytical techniques like TLC, GC-MS, or LC-MS to identify the structure of the byproduct. This can provide clues about the side reaction occurring.

    • Mitigation:

      • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor a side reaction.

      • Order of Addition: The order in which reagents are added can be critical. Maintain the same order of addition as in the successful small-scale synthesis.

Question 3: The purification of this compound is proving difficult at a larger scale. Column chromatography is becoming impractical. What are my alternatives?

Answer:

Purification is a major bottleneck in scaling up. While column chromatography is effective at the lab scale, it is often not economically or practically viable for large quantities.

  • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds like this compound.[2][3][4][5]

    • Procedure:

      • Solvent Screening: Identify a suitable solvent or solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure this compound can aid this process.

      • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Distillation: If the impurities are significantly less volatile than this compound, vacuum distillation could be an option. However, the thermal stability of this compound under distillation conditions would need to be evaluated.

Question 4: The reaction time is significantly longer than in the small-scale synthesis, impacting throughput. How can I optimize this?

Answer:

Longer reaction times on a larger scale are often due to slower heat and mass transfer.

  • Optimization of Reaction Parameters:

    • Temperature: While avoiding overheating, a modest increase in reaction temperature (if the reaction chemistry allows) can increase the reaction rate. This must be carefully monitored to avoid byproduct formation.

    • Catalyst Loading: If a catalyst is used, its loading might need to be re-optimized for the larger scale.

    • Concentration: Increasing the concentration of the reactants can sometimes speed up the reaction, but this should be done cautiously as it can also lead to increased exotherms and side reactions.

Data Presentation: Scaling Up this compound Synthesis

The following table presents hypothetical but realistic data for the synthesis of this compound at different scales, illustrating common trends observed during scale-up.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Production Scale (10 kg)
Starting Material A (g) 1.010010,000
Starting Material B (g) 1.212012,000
Solvent Volume (mL) 202,000200,000
Reaction Time (hours) 248
Crude Yield (%) 857870
Purification Method Column ChromatographyRecrystallizationRecrystallization
Final Yield (%) 757065
Purity (by HPLC, %) >999897

Experimental Protocols

The following is a detailed methodology for a key synthetic route to this compound, which has been reported to be suitable for large-scale operation.[6]

Synthesis of this compound via Acetylenic Ketone Intermediate

This synthesis involves two main steps: the formation of an acetylenic ketone and its subsequent cyclization to this compound.

Step 1: Synthesis of 4-phenyl-2-methylbut-3-yn-2-yl acetate

  • Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Acylation: A solution of 2-acetoxy-2-methylpropanoyl chloride in anhydrous THF is then added slowly to the lithium phenylacetylide solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude acetylenic ketone.

Step 2: Cyclization to this compound

  • Reaction Setup: The crude acetylenic ketone from the previous step is dissolved in methanol. To this solution, a suspension of potassium carbonate in methanol is added.

  • Cyclization: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Acetylenic Ketone Synthesis cluster_step2 Step 2: Cyclization to this compound start Phenylacetylene + n-BuLi in THF at -78°C reaction1 Formation of Lithium Phenylacetylide start->reaction1 acyl_chloride 2-acetoxy-2-methylpropanoyl chloride acylation Acylation at -78°C acyl_chloride->acylation reaction1->acylation workup1 Aqueous Work-up acylation->workup1 crude_ketone Crude Acetylenic Ketone workup1->crude_ketone reflux Reflux crude_ketone->reflux Input to Step 2 cyclization_reagents Potassium Carbonate in Methanol cyclization_reagents->reflux workup2 Aqueous Work-up & Extraction reflux->workup2 purification Recrystallization workup2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_byproducts Byproduct Formation cluster_purification Purification Issues start Problem Encountered During Scale-up heat_transfer Check Heat Transfer Efficiency start->heat_transfer Low Yield temp_control Ensure Strict Temperature Control start->temp_control Byproduct Formation crystallization Develop Recrystallization Protocol start->crystallization Purification Difficulty mixing Evaluate Mixing heat_transfer->mixing reagent_quality Verify Reagent Purity mixing->reagent_quality stoichiometry Re-check Stoichiometry temp_control->stoichiometry addition_rate Optimize Reagent Addition Rate stoichiometry->addition_rate solvent_screening Screen for Suitable Solvents crystallization->solvent_screening

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Novel Antifungal Agent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers investigating the antifungal properties of novel compounds, such as Bullatenone. As specific data on this compound's antifungal activity and potential resistance mechanisms are not yet extensively documented in publicly available literature, this resource offers guidance based on established principles of antifungal susceptibility testing and known resistance pathways in fungi.

Frequently Asked Questions (FAQs)

Q1: I am not observing any antifungal activity with this compound against my fungal isolates. What are the initial troubleshooting steps?

A1: When a novel compound like this compound shows no apparent antifungal activity, it's crucial to systematically review your experimental setup. Here are the primary factors to consider:

  • Compound Solubility and Stability: Ensure this compound is fully dissolved in a solvent that is non-toxic to the fungi at the concentration used. Verify the stability of the compound in your assay medium and under your incubation conditions.

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. A high inoculum can overwhelm the effect of the compound. Standardize your inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).

  • Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact the outcome. Ensure these are optimized for the specific fungal species being tested.[1]

  • Intrinsic Resistance: The fungal species you are testing may possess intrinsic resistance to the compound's class or mechanism of action.

Q2: My results for this compound's Minimum Inhibitory Concentration (MIC) are inconsistent between experiments. What could be the cause?

A2: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Key factors that can lead to variability include:

  • Inoculum Effect: Slight variations in the initial concentration of fungal cells can lead to different MIC readings. Precise standardization of the inoculum is essential.

  • Media Composition: The components of the culture medium can interact with the test compound, affecting its availability and activity. Use of a standardized medium like RPMI-1640 is recommended.

  • Endpoint Reading: Subjectivity in visually determining the endpoint of growth inhibition can lead to variability. Using a spectrophotometer to measure optical density can provide a more objective reading. For some antifungal agents, a 50% reduction in growth compared to the control is used as the MIC endpoint.[2]

  • "Trailing" and "Paradoxical" Growth: Some fungi can exhibit trailing growth (reduced but persistent growth at concentrations above the MIC) or a paradoxical effect (regrowth at very high concentrations). These phenomena can complicate MIC determination.

Q3: I suspect the fungus is developing resistance to this compound during the assay. What are the common mechanisms of acquired antifungal resistance?

A3: Fungi can develop resistance to antifungal agents through various mechanisms.[3][4] If you suspect acquired resistance, consider these possibilities:

  • Target Enzyme Modification: Mutations in the gene encoding the target protein of this compound could reduce its binding affinity. For example, mutations in the ERG11 gene are a common cause of resistance to azole antifungals, which target lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway.[4]

  • Overexpression of Efflux Pumps: Fungi can actively pump the antifungal agent out of the cell, preventing it from reaching its target. The two main types of efflux pumps are the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS).[5][6]

  • Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[6]

  • Activation of Stress Response Pathways: Fungi can activate cellular stress response pathways, such as the HOG (High Osmolarity Glycerol) and CWI (Cell Wall Integrity) pathways, which can help them tolerate the effects of antifungal compounds.[7]

Q4: How can I investigate the potential mechanism of action of this compound?

A4: To elucidate the mechanism of action, you can perform a series of targeted assays:

  • Ergosterol Synthesis Inhibition: You can quantify the ergosterol content in fungal cells treated with this compound. A significant reduction would suggest that it targets the ergosterol biosynthesis pathway.[8][9][10]

  • Cell Wall Integrity Assay: By growing the fungi in the presence of an osmotic stabilizer like sorbitol, you can determine if this compound targets the cell wall. If the MIC increases in the presence of sorbitol, it suggests a cell wall-active mechanism.

  • Membrane Permeability Assay: Using fluorescent dyes that are excluded by intact cell membranes, you can assess if this compound disrupts membrane integrity.

  • Gene Expression Analysis: Techniques like RT-qPCR or microarray analysis can reveal which genes and pathways are affected by this compound treatment.

Troubleshooting Guides

Guide 1: Inconsistent or No Antifungal Activity
Potential Issue Possible Cause Recommended Solution
No Zone of Inhibition in Disk Diffusion Assay - Compound did not diffuse into the agar. - Compound is not active against the tested fungus. - Inoculum is too dense.- Verify the solubility of this compound in the solvent used. - Use a more sensitive method like broth microdilution. - Standardize the inoculum to the recommended density.
High Variability in MIC values - Inconsistent inoculum preparation. - Subjective endpoint reading. - Inconsistent incubation conditions.- Use a spectrophotometer to standardize the inoculum. - Use a plate reader to determine the MIC at a defined percentage of growth inhibition (e.g., 50%). - Ensure consistent temperature and incubation times for all assays.
"Skipped Wells" or Paradoxical Growth - The compound may have a complex dose-response curve.- Carefully document the growth in all wells. The MIC should be recorded as the lowest concentration with significant growth inhibition, even if growth reappears at higher concentrations.
Guide 2: Investigating Potential Resistance
Observation Potential Resistance Mechanism Suggested Experimental Approach
Gradual increase in MIC after repeated exposure - Target modification - Efflux pump upregulation- Sequence the potential target genes in resistant isolates. - Perform an efflux pump inhibitor assay by co-incubating with a known inhibitor (e.g., verapamil) and this compound. A decrease in MIC suggests efflux pump involvement.
High MIC specifically in biofilm assays - Biofilm-mediated resistance- Quantify biofilm formation in the presence of this compound. - Use microscopy to visualize the effect of this compound on biofilm structure.
Fungus shows tolerance but not complete resistance - Activation of stress response pathways- Investigate the expression of key genes in stress response pathways (e.g., HOG1) in response to this compound treatment.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27-A3 guidelines for yeasts.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Protocol 2: Checkerboard Assay for Synergy with Known Antifungals

This assay can determine if this compound has a synergistic, additive, indifferent, or antagonistic effect when combined with a known antifungal drug.

  • Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a known antifungal (e.g., fluconazole) along the y-axis.

  • Inoculation: Inoculate the plate with the standardized fungal suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Quantitative Data Summary

Table 1: Example MIC Ranges (µg/mL) for Antifungal Agents against Candida albicans

Antifungal AgentMIC RangeMIC50MIC90
Fluconazole0.25 - 640.52
Itraconazole0.015 - 160.060.25
Voriconazole0.015 - 80.030.06
Amphotericin B0.12 - 40.51
Caspofungin0.015 - 20.060.125

(Data compiled for illustrative purposes based on published literature.)

Table 2: Example MIC Ranges (µg/mL) for Antifungal Agents against Aspergillus fumigatus

Antifungal AgentMIC RangeMIC50MIC90
Itraconazole0.12 - >812
Voriconazole0.12 - 40.51
Posaconazole0.03 - 20.1250.25
Amphotericin B0.25 - 412
Isavuconazole0.25 - 3214

(Data compiled for illustrative purposes based on published literature.)

Visualizations

Signaling Pathways and Experimental Workflows

Fungal_Resistance_Mechanisms cluster_drug Antifungal Drug (e.g., this compound) cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Drug Drug Target Drug Target Drug->Target Inhibition Biofilm Biofilm Formation Drug->Biofilm StressResponse Stress Response Pathways Drug->StressResponse CellDeath Fungal Cell Death Target->CellDeath Leads to EffluxPump Efflux Pump EffluxPump->Drug Expulsion TargetMutation Target Alteration/ Mutation TargetMutation->Target Prevents Binding PumpOverexpression Efflux Pump Overexpression PumpOverexpression->EffluxPump Increases BiofilmMatrix Protective Matrix BiofilmMatrix->Drug Blocks Access StressAdaptation Cellular Adaptation StressAdaptation->CellDeath Prevents

Caption: Common mechanisms of fungal resistance to antifungal agents.

MIC_Assay_Workflow Start Start: Prepare Fungal Culture PrepareInoculum Standardize Inoculum (0.5 McFarland) Start->PrepareInoculum InoculatePlate Inoculate Plate with Standardized Fungal Suspension PrepareInoculum->InoculatePlate SerialDilution Prepare Serial Dilutions of this compound in 96-well Plate SerialDilution->InoculatePlate Incubate Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadResults Read MIC Endpoint (Visual or Spectrophotometric) Incubate->ReadResults Analyze Consistent Results? ReadResults->Analyze End End: Report MIC Analyze->End Yes Troubleshoot Troubleshoot: - Check Inoculum - Verify Compound Stability - Standardize Reading Analyze->Troubleshoot No Troubleshoot->PrepareInoculum

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism_Investigation_Logic cluster_assays Investigative Assays cluster_conclusions Potential Conclusions Start This compound shows Antifungal Activity Question What is the Mechanism of Action? Start->Question ErgosterolAssay Ergosterol Quantification Question->ErgosterolAssay SorbitolAssay Sorbitol Protection Assay Question->SorbitolAssay MembraneAssay Membrane Permeability Assay Question->MembraneAssay ErgosterolConclusion Inhibits Ergosterol Synthesis ErgosterolAssay->ErgosterolConclusion Ergosterol Reduced CellWallConclusion Targets Cell Wall SorbitolAssay->CellWallConclusion MIC Increases MembraneConclusion Disrupts Cell Membrane MembraneAssay->MembraneConclusion Increased Permeability

Caption: Logical workflow for investigating the mechanism of action.

References

Validation & Comparative

Bullatenone: A Comparative Analysis of a Promising Natural Antifungal Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a critical endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, bullatenone, a furanone derivative isolated from the New Zealand native plant Lophomyrtus bullata, has garnered interest for its potential antimicrobial properties. This guide provides a comparative analysis of this compound against other well-established natural antifungal compounds, supported by available experimental data and detailed methodologies.

While direct and extensive antifungal data for this compound remains limited, its structural class and the antimicrobial activity of the plant from which it is derived suggest its potential as a noteworthy antifungal candidate. This comparison aims to contextualize this compound within the broader landscape of natural antifungals, highlighting areas for future research and development.

Comparative Antifungal Efficacy: A Quantitative Overview

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various natural antifungal compounds against the common fungal pathogen Candida albicans. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassCompound NameSource Organism/ClassMIC against Candida albicans (µg/mL)
Furanone This compound Lophomyrtus bullata No specific data available
TerpenoidThymolThymus vulgaris (Thyme)39[1]
TerpenoidCarvacrolOriganum vulgare (Oregano)<300 (as <0.03%)[2]
PhenylpropanoidEugenolSyzygium aromaticum (Clove)660 - 820[3]
MonoterpenoidHinokitiolCypress family woods8.21[3]
Phenolic AcidGallic AcidVarious plantsVariable, often synergistic
Phenolic AcidCaffeic AcidVarious plantsVariable, often synergistic

Note: The absence of specific MIC data for this compound against fungal pathogens is a significant knowledge gap that warrants further investigation. The antimicrobial activity of this compound has been confirmed against the bacterium Bacillus subtilis. Extracts of the related plant Mosiera bullata have shown good antifungal activity against Rhizopus oryzae with an IC50 of 4.86 µg/mL. Furanones from other natural sources have also demonstrated potent antifungal effects[4].

Mechanisms of Action: Diverse Strategies to Combat Fungal Growth

Natural antifungal compounds employ a variety of mechanisms to inhibit fungal growth. Understanding these pathways is crucial for drug development and for predicting potential synergistic effects.

  • Terpenoids (e.g., Thymol, Carvacrol): These compounds primarily disrupt the fungal cell membrane by interfering with ergosterol synthesis or by directly damaging the membrane's integrity. This leads to increased permeability and leakage of cellular contents.[5] Some terpenoids also inhibit efflux pumps, which are responsible for drug resistance.

  • Phenylpropanoids (e.g., Eugenol): Similar to terpenoids, eugenol disrupts the fungal cell membrane and inhibits the activity of essential enzymes like H+-ATPase[6].

  • Phenolic Acids (e.g., Gallic Acid, Caffeic Acid): These compounds can inhibit fungal enzymes, chelate essential metal ions, and disrupt the cell membrane[7]. They often exhibit synergistic effects when used in combination with other antifungal agents[7].

  • Furanones: The mechanism of action for antifungal furanones is not as extensively studied but is believed to involve the disruption of quorum sensing, a cell-to-cell communication process that regulates virulence factors in fungi, and the induction of cell cycle arrest[8][9][10].

dot

Antifungal_Mechanisms cluster_membrane Cell Membrane Disruption cluster_internal Intracellular Targets Ergosterol Ergosterol Synthesis Inhibition Permeability Increased Permeability H_ATPase H+-ATPase Inhibition Enzyme_Inhibition Enzyme Inhibition QS_Disruption Quorum Sensing Disruption Cell_Cycle_Arrest Cell Cycle Arrest Terpenoids Terpenoids (Thymol, Carvacrol) Terpenoids->Ergosterol Terpenoids->Permeability Phenylpropanoids Phenylpropanoids (Eugenol) Phenylpropanoids->Permeability Phenylpropanoids->H_ATPase Phenolic_Acids Phenolic Acids (Gallic, Caffeic) Phenolic_Acids->Permeability Phenolic_Acids->Enzyme_Inhibition Furanones Furanones (this compound - Postulated) Furanones->QS_Disruption Furanones->Cell_Cycle_Arrest Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare fungal inoculum (e.g., Candida albicans) C Add fungal inoculum to each well A->C B Serially dilute test compounds (e.g., this compound, Thymol) in a 96-well plate B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

References

Validating the Anticancer Activity of Bullatenone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. Bullatenone, a sesquiterpene found in plants of the Lophomyrtus genus, has emerged as a compound of interest due to its bioactive properties.[1] While in vitro studies are crucial for initial screening, in vivo validation is a critical step in the drug development pipeline to assess efficacy and safety in a physiological context. This guide provides a comparative framework for validating the potential anticancer activity of this compound in vivo, by benchmarking against a standard chemotherapeutic agent, Doxorubicin, and another natural compound with demonstrated in vivo efficacy, Flavokawain B.

Comparative Efficacy of Anticancer Agents in Preclinical Breast Cancer Models

To objectively evaluate the potential of this compound, it is essential to compare its performance against established treatments in well-defined in vivo models. The following table summarizes the in vivo anticancer activity of Doxorubicin and Flavokawain B in murine breast cancer models. This data serves as a benchmark for designing and interpreting future studies on this compound.

CompoundCancer TypeAnimal ModelDosageRoute of AdministrationKey FindingsReference
Doxorubicin Breast CancerBALB-neuT Mice (spontaneous tumors)2 mg/kgIntravenous60% inhibition of tumor growth compared to control. Higher accumulation in tumors and lower cardiotoxicity when delivered via nanosponges.[2][3]
Breast CancerNude mice with MDA-MB-231 xenografts3 mg/kgIntravenousSignificant decrease in tumor growth and improved overall survival when delivered via liposomes.[4]
Flavokawain B Breast Cancer4T1 breast cancer cell-challenged miceNot specifiedNot specifiedInduced apoptosis in tumors, regulated the immune system by increasing T-cell and NK cell populations, and inhibited metastasis.[5]
This compound ----In vivo data not yet available-

Experimental Protocols for In Vivo Validation

The following protocols provide a detailed methodology for conducting in vivo studies to validate the anticancer activity of this compound. These are based on established practices for preclinical cancer research.

Animal Models and Tumor Induction
  • Animal Model: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are commonly used for xenograft studies as they lack a functional immune system, preventing rejection of human tumor cells.[6]

  • Cell Line: A well-characterized human breast cancer cell line, such as MDA-MB-231 (triple-negative) or MCF-7 (estrogen receptor-positive), should be used.

  • Tumor Induction:

    • Cancer cells are cultured to 80-90% confluency.

    • Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

    • A total of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.

    • Tumor growth is monitored every 2-3 days using calipers. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

    • Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).[4]

Drug Administration and Dosing
  • Vehicle Preparation: this compound should be dissolved in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Based on studies with other natural compounds, a starting range could be 25-100 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for preclinical studies. Oral gavage can also be explored if oral bioavailability is anticipated.

  • Treatment Schedule: Treatment can be administered daily, every other day, or on a specific schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21-28 days).

Endpoint Analysis
  • Tumor Growth Inhibition: The primary endpoint is the measurement of tumor volume throughout the study. The percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.

  • Body Weight and Toxicity: Animal body weight should be monitored regularly as an indicator of systemic toxicity. Any signs of distress or adverse effects should be recorded.

  • Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs (liver, kidney, heart, lungs, spleen) are collected.

    • H&E Staining: To assess tissue morphology and identify areas of necrosis within the tumor.

    • Immunohistochemistry (IHC): To analyze the expression of key proteins related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Western Blot Analysis: To quantify the expression of proteins in the signaling pathways of interest within the tumor tissue.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating a proposed experimental workflow for this compound and a key signaling pathway often implicated in cancer.

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231) Tumor_Implantation Subcutaneous Injection into Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_1 Vehicle Control Randomization->Group_1 Group_2 This compound (Low Dose) Randomization->Group_2 Group_3 This compound (High Dose) Randomization->Group_3 Group_4 Doxorubicin (Positive Control) Randomization->Group_4 Tumor_Measurement Tumor Volume & Body Weight Measurement Group_1->Tumor_Measurement Group_2->Tumor_Measurement Group_3->Tumor_Measurement Group_4->Tumor_Measurement Endpoint Euthanasia & Tissue Collection Tumor_Measurement->Endpoint Histology Histopathology (H&E) Immunohistochemistry (Ki-67, Caspase-3) Endpoint->Histology Western_Blot Western Blot Analysis (Signaling Pathways) Endpoint->Western_Blot Conclusion Evaluation of Anticancer Efficacy and Toxicity Histology->Conclusion Western_Blot->Conclusion

Proposed experimental workflow for in vivo validation of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) Nucleus->Gene_Expression Activation

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing standardized preclinical models and comparing its performance against established chemotherapeutics like Doxorubicin and other bioactive natural compounds, researchers can systematically assess the therapeutic potential of this compound. The detailed protocols and visualized workflows offer a clear roadmap for future investigations, which will be crucial in determining if this compound can be developed into a viable anticancer agent. The exploration of its effects on key signaling pathways, such as NF-κB, will further elucidate its mechanism of action and its potential for targeted cancer therapy.

References

Unveiling the Bioactivity of Bullatenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of bullatenone derivatives and related furanone compounds, focusing on their cytotoxic and antimicrobial properties. The information presented herein is intended to support further research and development of this compound-based therapeutic agents.

Structure-Activity Relationship Overview

This compound, a naturally occurring 3(2H)-furanone, and its derivatives are of growing interest due to their potential biological activities. While comprehensive SAR studies on a wide range of this compound analogs are limited, research on the broader class of furanones provides valuable insights into the key structural features influencing their bioactivity.

The cytotoxic and antimicrobial effects of furanone derivatives appear to be significantly influenced by the nature and position of substituents on the furanone ring. For instance, the introduction of bulky and lipophilic groups can enhance cytotoxic activity. A notable example is a hybrid molecule incorporating this compound with triketone and phloroglucinol moieties, which has demonstrated potent cytotoxicity.[1] Similarly, modifications at various positions of the furanone core with different functional groups have been shown to modulate the antimicrobial spectrum and potency.

Comparative Analysis of Biological Activity

The following table summarizes the cytotoxic and antimicrobial activities of a this compound hybrid and other relevant furanone derivatives from published studies. This data facilitates a comparative assessment of their therapeutic potential.

CompoundActivity TypeAssay SystemMeasurementValueReference
Triketone-phloroglucinol-bullatenone hybridCytotoxicityP388 murine leukemia cellsIC501 µg/mL[1]
Triketone-phloroglucinol-bullatenone hybridAntimicrobialBacillus subtilis-Active[1]

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assay: MTT Method

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and quantified spectrophotometrically, providing an estimate of cell viability.[2]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., P388) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Assay: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[6][7][8][9][10]

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid broth medium to determine the lowest concentration that inhibits visible growth.[6][7][10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a proposed mechanism of action for furanone-induced cytotoxicity and a general workflow for the development and evaluation of this compound derivatives.

G Generalized Mechanism of Furanone-Induced Cytotoxicity This compound This compound Derivative CellMembrane Cellular Uptake This compound->CellMembrane ROS Generation of Reactive Oxygen Species (ROS) CellMembrane->ROS DNA DNA ROS->DNA Oxidative Stress Damage DNA Damage (Strand Breaks, Adducts) DNA->Damage Apoptosis Apoptosis Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

G Experimental Workflow for this compound Derivatives Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

Caption: General workflow for synthesis and evaluation.

References

Comparing the efficacy of different Bullatenone synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to Bullatenone (2,2-dimethyl-5-phenyl-3(2H)-furanone), a naturally occurring furanone with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on experimental data for overall yield, reaction time, and scalability, where available. Detailed experimental protocols for key transformations are provided to facilitate replication and further development.

At a Glance: Comparison of this compound Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound. This allows for a rapid assessment of the most efficient routes based on available literature.

Synthetic RouteKey Starting MaterialsOverall Yield (%)Key AdvantagesKey Disadvantages
Route 1: From Phenylacetylene Phenylacetylene, 2-bromo-2-methylpropanoyl bromide~47%Readily available starting materials, good overall yield.Multi-step process, requires handling of air-sensitive reagents.
Route 2: From 2-Butyne-1,4-diol Derivative 2-methyl-4-phenyl-3-butyne-1,2-diolNot explicitly reportedRegiocontrolled synthesis.Starting material synthesis required, limited data on overall efficiency.
Route 3: Decarboxylative Hydrolysis Ethyl 2,2-dimethyl-5-phenyl-3-oxofuran-4-carboxylateNot explicitly reportedPotentially a direct route to the final product.Limited information available on the synthesis of the precursor and the efficiency of the final step.

Visualizing the Pathways: Synthetic Schemes

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

Bullatenone_Synthesis_Routes cluster_route1 Route 1: From Phenylacetylene cluster_route2 Route 2: From 2-Butyne-1,4-diol Derivative cluster_route3 Route 3: Decarboxylative Hydrolysis A1 Phenylacetylene C1 Acetylenic Bromoketone A1->C1 Pd(II)-Cu(I) catalyzed coupling B1 2-Bromo-2-methylpropanoyl bromide B1->C1 D1 Enaminone C1->D1 Reaction with diethylamine E1 This compound D1->E1 Aqueous acetic acid hydrolysis A2 2-Methyl-4-phenyl- 3-butyne-1,2-diol B2 This compound A2->B2 Selective hydration and cyclization A3 Ethyl aroylacetate C3 Ethyl 2,2-dimethyl-5-phenyl- 3-oxofuran-4-carboxylate A3->C3 B3 α-Bromoisobutyryl bromide B3->C3 D3 This compound C3->D3 Decarboxylative hydrolysis

Caption: Overview of the main synthetic strategies for this compound.

Experimental Protocols and Data

This section provides a detailed breakdown of the experimental procedures for the key synthetic routes, accompanied by the reported efficacy data.

Route 1: Synthesis from Phenylacetylene

This route offers a flexible and relatively high-yielding approach to this compound. A key intermediate, an acetylenic bromoketone, is formed and subsequently converted to the final product via an enaminone.

Experimental Workflow:

Route1_Workflow A Pd(II)-Cu(I) Catalyzed Coupling B Formation of Enaminone A->B C Hydrolysis and Cyclization B->C D Purification C->D E This compound D->E

Caption: Step-by-step workflow for the synthesis of this compound from phenylacetylene.

Detailed Protocol:

  • Synthesis of the Acetylenic Bromoketone:

    • To a solution of phenylacetylene and 2-bromo-2-methylpropanoyl bromide, bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are added as catalysts.

    • The reaction mixture is stirred at room temperature.

    • The resulting acetylenic bromoketone is isolated after an appropriate workup. A yield of 75% has been reported for this step.

  • Formation of the Enaminone:

    • The acetylenic bromoketone is reacted with diethylamine.

    • This reaction typically proceeds to completion, yielding the corresponding enaminone in quantitative yield.

  • Hydrolysis and Cyclization to this compound:

    • The enaminone intermediate is hydrolyzed using aqueous acetic acid.

    • This step also facilitates the in-situ cyclization to form the furanone ring.

    • This compound is obtained after purification, with a reported yield of 63% for this final step.

Overall Efficacy:

Based on the reported yields of the individual steps, the overall yield for this route is approximately 47%. The use of palladium and copper catalysts is a common practice in organic synthesis, and the reaction conditions are generally considered scalable.

Route 2: Synthesis from a 2-Butyne-1,4-diol Derivative

This approach utilizes a regiocontrolled hydration and cyclization of a substituted 2-butyne-1,4-diol to construct the this compound core.

Experimental Workflow:

Route2_Workflow A Selective Hydration B Cyclization A->B C Purification B->C D This compound C->D

Caption: Workflow for the synthesis of this compound from a 2-butyne-1,4-diol derivative.

Detailed Protocol:

Efficacy:

  • Quantitative data on the overall yield, reaction time, and scalability of this specific route to this compound are not available in the currently reviewed literature. Further research would be required to fully assess its efficacy in comparison to other methods.

Route 3: Decarboxylative Hydrolysis

This synthetic strategy involves the formation of a furan-4-carboxylate precursor, which is then converted to this compound through decarboxylative hydrolysis.

Experimental Workflow:

Route3_Workflow A Condensation Reaction B Decarboxylative Hydrolysis A->B C Purification B->C D This compound C->D

Caption: Workflow for the synthesis of this compound via decarboxylative hydrolysis.

Detailed Protocol:

  • The synthesis of the precursor, ethyl 2,2-dimethyl-5-phenyl-3-oxofuran-4-carboxylate, is achieved through the reaction of an ethyl aroylacetate with α-bromoisobutyryl bromide.

  • The subsequent step involves the hydrolysis of the ester and the removal of the carboxyl group to yield this compound.

  • Specific, detailed experimental conditions, including reagents, solvents, temperatures, and reaction times for the decarboxylative hydrolysis step to form this compound, are not well-documented in the available literature.

Efficacy:

  • Due to the lack of detailed experimental data, a quantitative assessment of the overall yield, purity, reaction time, and scalability of this route is not possible at this time.

Conclusion

Based on the currently available data, the synthetic route starting from phenylacetylene (Route 1) is the most well-documented and appears to be the most efficient in terms of overall yield. The starting materials are commercially available, and the reaction steps are based on established synthetic methodologies, suggesting good potential for scalability.

The other routes, while chemically interesting, lack the detailed experimental support and quantitative data necessary for a direct and fair comparison. Further research and publication of detailed experimental protocols are needed to fully evaluate the efficacy of the 2-butyne-1,4-diol and decarboxylative hydrolysis routes for the synthesis of this compound.

For researchers and drug development professionals seeking a reliable and relatively high-yielding synthesis of this compound, the multi-step procedure starting from phenylacetylene is the recommended approach based on the current body of scientific literature.

Unraveling the Potential for Cross-Reactivity: A Comparative Analysis of Bullatenone and Annonaceous Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. This guide provides a comparative analysis of bullatenone, a furanone derivative, and Annonaceous acetogenins, a class of potent cytotoxic agents. While direct cross-reactivity studies are not currently available in scientific literature, this document explores the potential for overlapping biological effects based on their known mechanisms of action and cytotoxic profiles. We delve into experimental data, propose methodologies for future investigation, and visualize the potential pathways to illuminate areas for further research.

At a Glance: this compound vs. Annonaceous Acetogenins

Annonaceous acetogenins are a well-established class of natural products renowned for their potent inhibition of mitochondrial complex I, a key component of the electron transport chain. This inhibition leads to a cascade of cellular events, ultimately inducing apoptosis, particularly in cancer cells with high energy demands. This compound, a volatile bioactive compound isolated from Lophomyrtus bullata, has demonstrated cytotoxic effects, but its precise mechanism of action remains to be fully elucidated. The potential for cross-reactivity between these two distinct classes of compounds hinges on whether this compound shares a similar molecular target or triggers overlapping downstream signaling pathways.

Comparative Analysis of Cytotoxicity

While the depth of research into the cytotoxicity of Annonaceous acetogenins far exceeds that of this compound, preliminary data for this compound allows for a foundational comparison.

Compound ClassRepresentative Compound(s)Target Cell Line(s)IC50 Value(s)Citation(s)
Furanone This compoundP388 (mouse leukemia)22 µg/mL[1]
Annonaceous Acetogenins Annonacin, Bullatacin, etc.Various cancer cell lines (e.g., MCF-7, HT-29, A549)nM to µM range

Table 1: Comparative Cytotoxicity of this compound and Annonaceous Acetogenins. This table summarizes the available cytotoxic data for this compound and provides a general range for Annonaceous acetogenins, highlighting the potent activity of the latter.

Unraveling the Mechanisms of Action: A Tale of Two Pathways?

The primary mechanism of action for Annonaceous acetogenins is the inhibition of NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the apoptotic cascade.

The mechanism of action for this compound's cytotoxicity is not yet defined in the scientific literature. To establish a basis for potential cross-reactivity, it is crucial to investigate whether this compound also impacts mitochondrial function.

Proposed Signaling Pathway for Annonaceous Acetogenins

Acetogenin_Pathway Acetogenins Annonaceous Acetogenins Complex_I Mitochondrial Complex I Acetogenins->Complex_I Inhibition ETC Electron Transport Chain Disruption Complex_I->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis Experimental_Workflow start Start cytotoxicity Comparative Cytotoxicity (MTT Assay) start->cytotoxicity mechanistic Mechanism of Action Studies cytotoxicity->mechanistic complex_i Mitochondrial Complex I Activity Assay mechanistic->complex_i seahorse Cellular Respiration (Seahorse XF) mechanistic->seahorse downstream Downstream Signaling Analysis (e.g., Apoptosis Assays) complex_i->downstream seahorse->downstream cross_reactivity Cross-Reactivity Assessment downstream->cross_reactivity end Conclusion cross_reactivity->end

References

A Comparative Guide to the Spectroscopic Analysis of Furanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key spectroscopic data for furanone scaffolds, a class of heterocyclic compounds prevalent in natural products and synthetic pharmaceuticals. Understanding their distinct spectroscopic signatures is crucial for structure elucidation, reaction monitoring, and quality control in drug discovery and development. This document summarizes typical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols and workflow visualizations.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for common furanone ring systems. Chemical shifts and absorption frequencies can vary based on substitution and solvent effects.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Furanone Cores

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of furanone derivatives.[1] The chemical shifts are highly dependent on the position of the carbonyl group and the degree of saturation. Data is typically reported relative to an internal standard like tetramethylsilane (TMS).[2]

Furanone Core Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2(5H)-Furanone C2 (C=O)-172 - 176
C36.1 - 6.3 (d)121 - 124
C47.4 - 7.6 (d)155 - 158
C5 (CH₂)4.8 - 5.0 (t)70 - 73
3(2H)-Furanone C2 (CH₂)4.2 - 4.5 (s)75 - 78
C3 (C=O)-205 - 215
C45.9 - 6.1 (s)110 - 115
C57.2 - 7.4 (s)150 - 155
Dihydro-3(2H)-furanone C2 (CH₂)3.8 - 4.0 (t)70 - 73
C3 (C=O)-215 - 220
C4 (CH₂)2.6 - 2.8 (t)35 - 38
C5 (CH₂)4.3 - 4.5 (t)65 - 68

Chemical shifts are approximate and can vary significantly with substitution. Data compiled from various sources including[2][3][4][5][6].

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Infrared (IR) spectroscopy is used to identify the presence of key functional groups.[7] For furanones, the most diagnostic absorption is the strong carbonyl (C=O) stretch. Its frequency is influenced by ring strain and conjugation.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity
Carbonyl StretchC=O (Lactone, conjugated)1730 - 1760Strong
Carbonyl StretchC=O (Lactone, saturated)1760 - 1800Strong
Carbonyl StretchC=O (Ketone, conjugated)1680 - 1710Strong
Carbon-Carbon Double BondC=C1600 - 1670Medium - Weak
Ether LinkageC-O-C (stretch)1050 - 1250Strong

Data compiled from[8][9].

Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule, which is key to its identification.[10] 3(2H)-Furanones, in particular, exhibit characteristic fragmentation pathways.[11][12]

Furanone Type Common Fragment Proposed Origin Significance
General Furanones[M-CO]⁺Loss of a neutral carbon monoxide moleculeIndicates the presence of the furanone ring structure.[10]
General Furanones[M-H₂O]⁺Loss of water (for hydroxy-substituted furanones)Suggests the presence of a hydroxyl group.[11]
3(2H)-Furanonesm/z 43, 57, 71Cleavage of the furanone ring (O-C₂ and C₄-C₅ bonds)Characteristic low-mass daughter ions.[11]
3(2H)-Furanones[M-C₂O₂]⁺ or [M-2CO]⁺Cleavage of C₂-C₃ and C₄-C₅ bondsPathway leading to odd-electron fragment ions.[11]

Fragmentation is highly dependent on the specific structure and ionization method. Data compiled from[10][11][12][13].

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular fragmentation logic.

G General Workflow for Spectroscopic Analysis of Furanones cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation A Furanone Sample B Dissolution (e.g., CDCl3, MeCN) A->B C FT-IR Spectroscopy B->C D NMR Spectroscopy (¹H, ¹³C, 2D) B->D E Mass Spectrometry (GC-MS or LC-MS) B->E F IR Spectrum Analysis (Functional Groups) C->F G NMR Spectra Interpretation (Connectivity, Stereochemistry) D->G H MS Spectrum Analysis (MW, Fragmentation) E->H I Structure Elucidation F->I G->I H->I G Key MS Fragmentation of 4-Hydroxy-3(2H)-Furanones cluster_path1 Ring Cleavage Pathway 1 cluster_path2 Ring Cleavage Pathway 2 cluster_path3 Ring Cleavage Pathway 3 M Molecular Ion [M]⁺ F1 Fragment [M - CO]⁺ M->F1 Loss of CO F2 Fragment [M - H₂O]⁺ (if hydroxy-substituted) M->F2 Loss of H₂O F3 Daughter Ions (e.g., m/z 43, 57, 71) M->F3 Breakdown of O-C₂ & C₄-C₅ bonds F4 Odd-electron Ions M->F4 Cleavage of C₂-C₃ & C₄-C₅ bonds

References

Bullatenone: A Natural Antifungal Challenger to Synthetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective antifungal agents, the naturally derived compound bullatenone is demonstrating promising bioactivity, positioning it as a potential alternative to conventional synthetic fungicides. A comprehensive comparison of available data suggests that this compound and its analogs exhibit potent antifungal properties, in some cases comparable to established drugs like Amphotericin B, particularly against resilient fungal strains.

This comparison guide provides a detailed analysis of the bioactivity of this compound against various fungal pathogens, juxtaposed with the performance of widely used synthetic fungicides. The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this natural compound in their work.

Quantitative Bioactivity Comparison

To provide a clear and concise overview of the antifungal efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against a range of fungal species, alongside the MIC values for common synthetic fungicides. Lower MIC values indicate higher antifungal potency.

Table 1: Antifungal Activity (MIC in µg/mL) of this compound Analog (2-octanoylbenzohydroquinone) Compared to Amphotericin B

Fungal Species2-octanoylbenzohydroquinoneAmphotericin B
Candida albicans41
Candida glabrata81
Candida krusei21
Aspergillus fumigatus161
Aspergillus terreus81
Rhizopus oryzae41

Data derived from a study on 2-acyl-1,4-benzohydroquinones, structurally related to this compound.[1]

Table 2: General Antifungal Activity (MIC in µg/mL) of Common Synthetic Fungicides

Fungal SpeciesFluconazoleItraconazoleVoriconazole
Candida albicans0.25 - 20.03 - 0.50.03 - 0.25
Candida glabrata4 - 640.125 - 20.06 - 1
Candida krusei16 - 640.25 - 20.125 - 1
Aspergillus fumigatusResistant1 - 80.25 - 2

Note: These values represent a general range and can vary significantly between strains.

The data indicates that the this compound analog, 2-octanoylbenzohydroquinone, displays significant antifungal activity, particularly against Candida krusei, a species known for its intrinsic resistance to fluconazole.[1] While Amphotericin B generally shows lower MIC values, the comparable activity of the this compound analog highlights its potential, especially given the known toxicity issues associated with Amphotericin B.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the antifungal susceptibility of compounds like this compound, adapted from established protocols.

Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours.

  • A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell or spore density. The suspension is then further diluted to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • The plate includes a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • The microtiter plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90-100% for other agents) compared to the growth control. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its chemical structure suggests potential interference with key cellular processes in fungi. Synthetic fungicides, in contrast, have well-defined modes of action.

Synthetic Fungicides' Modes of Action:

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell wall instability and lysis.

The following diagram illustrates the general signaling pathway for fungal cell wall integrity, a common target for antifungal agents.

Fungal_Cell_Wall_Integrity_Pathway Cell Wall Stress Cell Wall Stress Cell Surface Sensors Cell Surface Sensors Cell Wall Stress->Cell Surface Sensors Rho1 GTPase Rho1 GTPase Cell Surface Sensors->Rho1 GTPase PKC1 PKC1 Rho1 GTPase->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Cell Wall Repair Cell Wall Repair Cell Wall Synthesis Genes->Cell Wall Repair

Caption: Fungal Cell Wall Integrity Signaling Pathway.

This diagram illustrates a simplified workflow for the initial screening of potential antifungal compounds.

Antifungal_Screening_Workflow Compound Library Compound Library Primary Screening (e.g., Broth Microdilution) Primary Screening (e.g., Broth Microdilution) Compound Library->Primary Screening (e.g., Broth Microdilution) Hit Identification Hit Identification Primary Screening (e.g., Broth Microdilution)->Hit Identification Hit Identification->Compound Library Inactive Compounds Secondary Assays (e.g., Dose-Response) Secondary Assays (e.g., Dose-Response) Hit Identification->Secondary Assays (e.g., Dose-Response) Active Compounds Lead Compound Selection Lead Compound Selection Secondary Assays (e.g., Dose-Response)->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies In Vivo Efficacy Testing In Vivo Efficacy Testing Mechanism of Action Studies->In Vivo Efficacy Testing

Caption: High-Throughput Antifungal Screening Workflow.

Conclusion

The available evidence suggests that this compound and its derivatives are a promising class of natural compounds with significant antifungal activity. While direct comparative data with a wide range of synthetic fungicides is still emerging, the initial findings, particularly against drug-resistant fungal strains, warrant further investigation. The development of this compound-based antifungals could offer a valuable addition to the current arsenal of treatments, potentially overcoming some of the limitations of existing synthetic agents. Further research into the precise mechanism of action and in vivo efficacy of this compound is crucial to fully realize its therapeutic potential.

References

In Silico Modeling and Comparative Analysis of Bullatenone Analogues as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of bullatenone, a naturally occurring compound with known antifungal properties, and a series of its rationally designed analogues. Through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we explore the potential of these compounds as inhibitors of Candida albicans lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The data presented herein offers a computational framework for prioritizing analogues for future synthesis and experimental validation.

Comparative Analysis of this compound and its Analogues

To evaluate the potential of this compound analogues as improved antifungal agents, a series of in silico analyses were performed. These included molecular docking against Candida albicans CYP51 to predict binding affinity and ADMET profiling to assess their drug-like properties.

Table 1: Molecular Docking and ADMET Prediction Data for this compound and its Analogues

CompoundStructureBinding Affinity (kcal/mol)H-Bond Interactions (Amino Acid Residues)Lipinski's Rule of Five ViolationsPredicted Oral Bioavailability (%)Ames Mutagenicity
This compound2,2-dimethyl-5-phenylfuran-3(2H)-one-7.2TYR132085Non-mutagenic
Analogue 15-(4-chlorophenyl)-2,2-dimethylfuran-3(2H)-one-8.1TYR132, HIS377088Non-mutagenic
Analogue 25-(4-hydroxyphenyl)-2,2-dimethylfuran-3(2H)-one-7.8TYR132, SER378082Non-mutagenic
Analogue 35-(4-methoxyphenyl)-2,2-dimethylfuran-3(2H)-one-7.5TYR132086Non-mutagenic
Analogue 45-(4-nitrophenyl)-2,2-dimethylfuran-3(2H)-one-8.5TYR132, HIS377, SER507080Mutagenic

Experimental Protocols

The following section details the methodologies employed for the in silico experiments. These protocols are based on established computational techniques for drug discovery and can be adapted for further studies.

Molecular Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51) was obtained from the Protein Data Bank (PDB ID: 5V5Z)[1]. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools. The active site was identified based on the co-crystallized ligand. A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å was centered on the active site to encompass the binding pocket.

  • Ligand Preparation: The 3D structures of this compound and its analogues were generated using MarvinSketch and subsequently optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.

  • Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared CYP51 protein. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis. Interactions between the ligands and the protein were visualized using Discovery Studio Visualizer.

ADMET Prediction Protocol

The ADMET properties of this compound and its analogues were predicted using the SwissADME and pkCSM web servers. The canonical SMILES of each compound were used as input. The following parameters were assessed:

  • Lipinski's Rule of Five: To evaluate drug-likeness, the molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors were calculated.

  • Oral Bioavailability: A predictive model based on a combination of physicochemical properties was used to estimate the percentage of oral absorption.

  • Ames Mutagenicity: A predictive model based on the chemical structure was used to assess the potential for the compound to induce mutations in the Ames test.

Visualizing the In Silico Workflow

The following diagrams illustrate the key processes involved in the in silico comparison of this compound analogues.

in_silico_workflow In Silico Workflow for this compound Analogues cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation This compound This compound Structure Analogues Analogue Design LigandOpt 3D Structure Generation & Optimization Analogues->LigandOpt Docking Molecular Docking (AutoDock Vina) LigandOpt->Docking ADMET ADMET Prediction (SwissADME, pkCSM) LigandOpt->ADMET PDB PDB Database (PDB ID: 5V5Z) ProteinPrep Protein Preparation (Remove water, add hydrogens) PDB->ProteinPrep ActiveSite Active Site Definition ProteinPrep->ActiveSite ActiveSite->Docking BindingAffinity Binding Affinity & Interactions Docking->BindingAffinity DrugLikeness Drug-Likeness & Safety Profile ADMET->DrugLikeness Comparison Comparative Analysis BindingAffinity->Comparison DrugLikeness->Comparison

Caption: A flowchart of the in silico analysis pipeline.

signaling_pathway Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Fungal Cell cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane BullatenoneAnalogues This compound Analogues BullatenoneAnalogues->CYP51 Inhibition CYP51->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for bullatenone, a naturally occurring furanone compound. The information is intended to ensure the safety of laboratory personnel and minimize environmental impact. As no specific Safety Data Sheet (SDS) for this compound (CAS 493-71-0) is readily available, these procedures are based on the known chemical properties of this compound, general laboratory safety protocols, and disposal recommendations for the furanone class of compounds.

I. This compound: Chemical and Safety Data Overview

This compound is a volatile bioactive compound found in plants such as Lophomyrtus bullata.[1][2][3][4] It belongs to the furanone chemical class. While specific toxicity data for this compound is limited, related furanone compounds are classified as harmful if swallowed.[5][6] Therefore, it is prudent to handle this compound with appropriate care, assuming it may present similar hazards.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 493-71-0PubChem[7], MedKoo Biosciences[8]
Molecular Formula C₁₂H₁₂O₂PubChem[7], precisionFDA[9]
Molecular Weight 188.22 g/mol PubChem[7], precisionFDA[9]
Appearance To be determinedMedKoo Biosciences[8]
Solubility No data available
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).MedKoo Biosciences[8]

II. Experimental Protocols for Disposal

The recommended disposal method for this compound is through a licensed chemical waste disposal service. This ensures compliance with regulations and minimizes risks. The following protocols outline the steps for preparing this compound waste for disposal.

Protocol 1: Disposal of Pure this compound and Concentrated Solutions

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect pure this compound waste and any concentrated solutions (>1%) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic compounds.

    • Label the container clearly as "Hazardous Waste: this compound" and include the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup by a licensed hazardous waste disposal company. Provide them with all available information on the compound.

Protocol 2: Disposal of Dilute Aqueous Solutions of this compound

For very dilute aqueous solutions (<1%), consult your institution's chemical safety office for guidance on sewer disposal regulations. Do not dispose of any amount of this compound down the drain without prior approval. If sewer disposal is not permitted:

  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Collection: Collect the dilute solutions in a labeled hazardous waste container.

  • Disposal: Treat the collected solution as hazardous waste and arrange for professional disposal.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

BullatenoneDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type: - Pure/Concentrated - Dilute Aqueous - Contaminated Materials start->waste_type pure_waste Collect in Labeled Hazardous Waste Container waste_type->pure_waste Pure/ Concentrated dilute_waste Consult Institutional Safety Office waste_type->dilute_waste Dilute Aqueous contaminated_materials Collect in Labeled Solid Waste Container waste_type->contaminated_materials Contaminated Materials storage Store in Designated Satellite Accumulation Area pure_waste->storage sewer_disposal Sewer Disposal Permitted? dilute_waste->sewer_disposal contaminated_materials->storage dispose_sewer Dispose via Sewer (with approval) sewer_disposal->dispose_sewer Yes collect_dilute Collect in Labeled Hazardous Waste Container sewer_disposal->collect_dilute No end End: Disposal Complete dispose_sewer->end collect_dilute->storage disposal_company Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_company disposal_company->end

Caption: Logical workflow for the proper disposal of this compound.

IV. Safety and Handling Considerations

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

    • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

    • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Disclaimer: The information provided in this document is intended as a guide and is based on the best available information for the chemical class. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all institutional and regulatory requirements for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Logistical Information for Handling Bullatenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Bullatenone. While a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on the known properties of similar furanone compounds and established best practices for laboratory safety. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these procedures to ensure a safe working environment.

Inferred Hazards and Required Personal Protective Equipment

Based on data from related furanone compounds, this compound should be handled with caution, assuming the potential for the following hazards. The recommended Personal Protective Equipment (PPE) is detailed below.

Hazard CategoryPotential HazardRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.Hand Protection: Chemical-resistant gloves (nitrile or neoprene recommended; double-gloving for extended procedures).[1] Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. Skin/Body Protection: Laboratory coat.
Skin and Eye Irritation May cause skin and eye irritation upon direct contact.Hand Protection: Chemical-resistant gloves.[1] Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol or dust generation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and mitigate risks associated with handling this compound.

Preparation
  • Designated Area: All work involving this compound must be conducted in a designated, well-ventilated area, such as a certified chemical fume hood.

  • Gather Materials: Before commencing work, ensure all necessary PPE, experimental equipment, and waste disposal containers are readily accessible.

  • Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available in the laboratory.

  • Review Procedures: All personnel involved must review this safety guidance and the experimental protocol before handling this compound.

Handling
  • PPE: Always don the full required PPE before handling this compound.

  • Weighing and Transferring:

    • If this compound is in solid form, handle it gently to minimize dust generation.

    • When transferring liquids, use appropriate containment and dispensing tools (e.g., syringes, pipettes) to prevent splashes and spills.

  • Experimental Procedures:

    • Conduct all manipulations that may generate aerosols or dust within a chemical fume hood.

    • Keep containers of this compound sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

Post-Handling
  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using a suitable solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Dispose of single-use items in the designated hazardous waste stream. Always wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper segregation and disposal of this compound waste are critical for laboratory safety and environmental protection.

Waste Segregation
  • This compound Waste: Collect pure, unused, or waste this compound in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.

  • Contaminated Solid Waste: All disposable materials that have been in contact with this compound (e.g., gloves, pipette tips, absorbent paper) must be collected in a separate, labeled hazardous waste container.[2]

  • Contaminated Liquid Waste: As a non-halogenated organic compound, solutions containing this compound should be collected in a designated, labeled waste container for non-halogenated organic solvents.[3][4][5] Do not mix with halogenated solvent waste.[4]

Disposal Procedure
  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store all waste containers in a designated and properly ventilated satellite accumulation area, within secondary containment, and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.

Safe Handling Workflow

Bullatenone_Safe_Handling_Workflow This compound Safe Handling Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Gather Materials and PPE prep1->prep2 prep3 Review Safety Protocols prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Handle within Fume Hood hand1->hand2 hand3 Perform Experimental Work hand2->hand3 post1 Decontaminate Equipment and Surfaces hand3->post1 post2 Segregate and Label All Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Store Waste in Secondary Containment post4->disp1 disp2 Arrange for EHS Waste Pickup disp1->disp2

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatenone
Reactant of Route 2
Bullatenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.